5-Azido-1,2,3,4-tetrahydronaphthalene
Description
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Properties
IUPAC Name |
5-azido-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-13-12-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNZMDGNVNJFIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: Strategic Importance of 5-Azido-1,2,3,4-tetrahydronaphthalene
An In-depth Technical Guide to the Synthesis and Characterization of 5-Azido-1,2,3,4-tetrahydronaphthalene
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of 5-Azido-1,2,3,4-tetrahydronaphthalene. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the methodology.
The 1,2,3,4-tetrahydronaphthalene, or tetralin, scaffold is a privileged structure in medicinal chemistry. It is a core component of numerous biologically active compounds, including antidepressants, anti-Parkinsonian agents, and anticancer drugs.[1][2] The tetralin framework serves as a rigid analog of phenylethylamine, allowing for precise conformational constraint of pharmacophores. Derivatives of 2-aminotetralin, for instance, are well-known for their activity at serotonin and dopamine receptors.[3][4][5][6][7]
The introduction of an azido (-N₃) group at the 5-position of the tetralin ring transforms it into a highly versatile chemical intermediate. The azide group is a compact, stable, and bio-orthogonal functional handle. Its utility stems from two primary chemical transformations:
-
Reduction to an Amine: The azide can be readily reduced to a primary amine (-NH₂), providing a direct route to novel 5-amino-tetralin derivatives, which are valuable for structure-activity relationship (SAR) studies.
-
Cycloaddition Reactions: As a classic "click chemistry" handle, the azide group undergoes highly efficient and specific 1,3-dipolar cycloaddition reactions with alkynes to form triazoles, enabling the straightforward conjugation of the tetralin core to other molecules, probes, or biomaterials.
This guide details a reliable synthetic route to 5-Azido-1,2,3,4-tetrahydronaphthalene and the analytical methods required to verify its identity and purity.
Critical Safety Considerations for Handling Organic Azides
Organic azides are energetic compounds and must be handled with stringent safety precautions.[8] Both organic and inorganic azides can be sensitive to heat, shock, and friction, with the potential to decompose explosively.[9][10]
Core Safety Mandates:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses (or goggles), and appropriate chemical-resistant gloves (e.g., nitrile).[11][12] For reactions with higher risk, the use of a blast shield or face shield is mandatory.[10][11][12]
-
Engineering Controls: All work with azides must be conducted within a certified chemical fume hood.[12]
-
Scale Limitations: Use the smallest amount of azide necessary for the experiment.[8][10][11] For organic azides where the ratio of carbon atoms to nitrogen atoms is low, special precautions are needed. 5-Azido-1,2,3,4-tetrahydronaphthalene has a C/N ratio of 10/3 (or 3.33), which is generally considered stable enough for isolation.[8][9]
-
Incompatible Materials:
-
Acids: Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid (HN₃).[8][9]
-
Metals: Do not use metal spatulas or stir bars with exposed metal. Contact with heavy metals (e.g., copper, lead, silver, iron) can form dangerously explosive heavy metal azides.[9][10] Use Teflon, ceramic, or plastic equipment.[11]
-
Halogenated Solvents: Never use halogenated solvents like dichloromethane or chloroform with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[9]
-
-
Waste Disposal: All azide-containing waste must be collected in a dedicated, clearly labeled hazardous waste container.[10][11][12] Never dispose of azide solutions down the drain.[11][12]
Synthetic Strategy and Mechanism
The most direct and reliable method for synthesizing 5-Azido-1,2,3,4-tetrahydronaphthalene is through the diazotization of the corresponding primary aromatic amine, 5-Amino-1,2,3,4-tetrahydronaphthalene (5-aminotetralin), followed by quenching the resulting diazonium salt with an azide source.
The Diazotization Reaction
Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid (HNO₂).[13] Nitrous acid is unstable and is therefore generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[13]
The key mechanistic steps are:
-
Formation of the Nitrosating Agent: The acid protonates sodium nitrite to form nitrous acid, which is then further protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).
-
Electrophilic Attack: The lone pair of the primary amine attacks the nitrosonium ion to form an N-nitrosamine.
-
Tautomerization and Dehydration: The N-nitrosamine undergoes tautomerization and subsequent protonation, followed by the elimination of a water molecule to yield the stable, resonance-delocalized diazonium salt.
This entire process is conducted at low temperatures (0-5 °C) because aryl diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures.
Experimental Protocol: Synthesis
This protocol is a self-validating system. Adherence to the described steps and observations should lead to the successful synthesis of the target compound.
Materials and Reagents
-
5-Amino-1,2,3,4-tetrahydronaphthalene
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether (or Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Procedure
-
Preparation of Amine Salt Solution:
-
In a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 5-Amino-1,2,3,4-tetrahydronaphthalene (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C. Vigorous stirring is essential. The amine hydrochloride salt may precipitate, forming a slurry.
Causality Insight: The amine must be fully protonated to form the soluble hydrochloride salt, ensuring it is available for reaction and preventing it from coupling with the diazonium salt formed later. The low temperature is critical for the stability of the diazonium intermediate.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add this sodium nitrite solution dropwise to the stirred amine slurry using an addition funnel. Maintain the internal temperature strictly between 0 °C and 5 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir for an additional 20-30 minutes at 0-5 °C. The formation of the diazonium salt often results in a clearer, yellowish solution.
Self-Validation: A positive test with starch-iodide paper (which turns blue-black) can confirm a slight excess of nitrous acid, indicating the completion of the diazotization. Avoid a large excess.
-
-
Azide Formation:
-
Prepare a solution of sodium azide (1.2 eq) in water.
-
Add the sodium azide solution dropwise to the cold diazonium salt solution. Again, maintain the temperature at 0-5 °C.
-
CAUTION: Vigorous evolution of nitrogen gas (N₂) will occur. Ensure adequate ventilation in the fume hood.
-
Once the gas evolution subsides, remove the ice bath and allow the mixture to slowly warm to room temperature, stirring for 1-2 hours.
Causality Insight: The azide ion (N₃⁻) is a potent nucleophile that attacks the diazonium salt, displacing the excellent leaving group, dinitrogen gas. The reaction is thermodynamically driven by the formation of stable N₂ gas.
-
-
Work-up and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator under reduced pressure.
-
-
Purification:
-
The crude product, likely a dark oil, should be purified by flash column chromatography on silica gel.
-
A gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) is typically effective for eluting the product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 5-Azido-1,2,3,4-tetrahydronaphthalene as a pale yellow oil.
-
Characterization of 5-Azido-1,2,3,4-tetrahydronaphthalene
Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques. The following table summarizes the expected analytical data.
| Technique | Parameter | Expected Observation | Rationale |
| Appearance | Physical State | Pale yellow oil | Consistent with similar aromatic azides. |
| IR Spectroscopy | Azide Stretch (νN₃) | Strong, sharp peak at ~2100-2120 cm⁻¹ | This is the highly characteristic and unambiguous stretching frequency for an organic azide group. |
| ¹H NMR | Chemical Shifts (δ) | ~7.0-7.2 ppm (m, 3H, Ar-H), ~2.7-2.9 ppm (m, 4H, benzylic CH₂), ~1.8-1.9 ppm (m, 4H, aliphatic CH₂) | The aromatic protons will appear in the typical aromatic region. The benzylic protons (C1 and C4) are deshielded by the aromatic ring. The aliphatic protons (C2 and C3) will be further upfield. |
| ¹³C NMR | Chemical Shifts (δ) | ~115-145 ppm (aromatic carbons), ~20-30 ppm (aliphatic carbons) | Six signals are expected for the aromatic carbons and four for the aliphatic carbons, accounting for symmetry. |
| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z = 173.09 | Corresponds to the molecular weight of C₁₀H₁₁N₃. |
Applications in Research and Drug Development
5-Azido-1,2,3,4-tetrahydronaphthalene is not an end-product but a valuable starting point for creating libraries of novel compounds. Its primary applications include:
-
Lead Optimization: Serving as a precursor to 5-aminotetralin analogs for fine-tuning receptor binding affinity and selectivity, particularly for serotonergic and dopaminergic targets.[3][4]
-
PROTACs and Chemical Probes: The azide handle allows for the straightforward attachment of linkers and E3 ligase ligands (for PROTACs) or fluorescent dyes/biotin tags (for chemical probes) via click chemistry.
-
Bioisosteric Replacement: The resulting 1,2,3-triazole ring (from click chemistry) can act as a bioisostere for other functional groups, such as amide bonds, influencing the pharmacokinetic properties of a lead molecule.[14]
Conclusion
This guide provides a robust and scientifically-grounded framework for the synthesis and characterization of 5-Azido-1,2,3,4-tetrahydronaphthalene. By understanding the causality behind each experimental step and adhering to strict safety protocols, researchers can confidently produce this versatile building block for applications in medicinal chemistry and drug discovery. The strategic placement of the azide group on the tetralin scaffold opens a gateway to a vast chemical space for the development of next-generation therapeutics.
References
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Environmental Health and Safety. [Link]
-
University of Victoria. (2022, May 18). Azides. Occupational Health, Safety & Environment. [Link]
-
University of California, Riverside. Azides. Environmental Health & Safety. [Link]
-
Gruhne, M., Hepp, A., Klapötke, T. M., & Stierstorfer, J. (2022). Chemistry of 2,5-Diaminotetrazole. Chemistry – A European Journal. [Link]
- Hughes, D. L. (1999). Improved process for the preparation of 5-aminotetrazole.
-
Pinto, O., et al. (2011). Synthesis of tetrahydronaphthalene lignan esters by intramolecular cyclization of ethyl p-azidophenyl-2-phenylalkanoates and evaluation of the growth inhibition of human tumor cell lines. Journal of Medicinal Chemistry, 54(9), 3175-87. [Link]
-
Kaur, M., & Singh, M. (2023). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. Medicinal Chemistry Research. [Link]
-
Yurttaş, L., et al. (2019). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules, 24(23), 4259. [Link]
-
Parrish, J. C., et al. (2021). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 12(1), 125-139. [Link]
-
Parrish, J. C., et al. (2020). Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling. Bioorganic & Medicinal Chemistry, 28(3), 115269. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
-
Weinstock, J., et al. (1982). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of Medicinal Chemistry, 25(8), 975-8. [Link]
-
Canal, C. E., et al. (2014). A novel aminotetralin-type serotonin (5-HT) 2C receptor-specific agonist and 5-HT2A competitive antagonist/5-HT2B inverse agonist with preclinical efficacy for psychoses. Journal of Pharmacology and Experimental Therapeutics, 349(2), 310-8. [Link]
-
Wikipedia. 2-Aminotetralin. [Link]
-
University of Debrecen. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Communications Chemistry. [Link]
Sources
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- 2. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel aminotetralin-type serotonin (5-HT) 2C receptor-specific agonist and 5-HT2A competitive antagonist/5-HT2B inverse agonist with preclinical efficacy for psychoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Aminotetralin - Wikipedia [en.wikipedia.org]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. research.wayne.edu [research.wayne.edu]
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- 13. Diazotisation [organic-chemistry.org]
- 14. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
Technical Guide: Chemical Properties of 5-Azido-1,2,3,4-tetrahydronaphthalene
This guide provides an in-depth technical analysis of 5-Azido-1,2,3,4-tetrahydronaphthalene , a specialized aryl azide intermediate used primarily in medicinal chemistry for photoaffinity labeling (PAL) and bioorthogonal "click" chemistry.
Part 1: Executive Summary & Molecular Profile[1]
5-Azido-1,2,3,4-tetrahydronaphthalene (also known as 5-azidotetralin) is a bifunctional chemical probe scaffold. It combines the lipophilic, conformationally restricted tetralin core—a "privileged structure" in CNS drug discovery (e.g., dopamine and serotonin receptor ligands)—with a reactive azide moiety.
Its primary utility lies in two distinct reactivity modes:
-
Photoactivation (UV ~254–300 nm): Generates a highly reactive nitrene species for covalent crosslinking (Photoaffinity Labeling) to map drug binding sites.
-
Bioorthogonal Cycloaddition: Serves as a "Click" chemistry partner (CuAAC) to rapidly generate libraries of 1,2,3-triazole derivatives.
Physicochemical Profile
| Property | Value / Description |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.22 g/mol |
| Physical State | Pale yellow oil or low-melting solid (Predicted) |
| Solubility | Soluble in DCM, CHCl₃, DMSO, MeOH; Insoluble in water |
| IR Signature | Strong asymmetric stretch at ~2100–2130 cm⁻¹ (–N₃) |
| Stability | Thermally stable < 80°C; Photosensitive (store in amber/foil) |
| C/N Ratio | 3.33 (Safe for isolation, but handle with standard azide precautions) |
Part 2: Synthesis & Manufacturing Protocol
The synthesis of 5-azidotetralin is classically achieved via the Sandmeyer reaction sequence, starting from 5-aminotetralin (5-amino-1,2,3,4-tetrahydronaphthalene). This route ensures regioselectivity on the aromatic ring.
Reagents & Precursors[3][4][5][6]
-
Precursor: 5-Amino-1,2,3,4-tetrahydronaphthalene (Commercial or reduced from 5-nitrotetralin).
-
Diazotization: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl, 6M).
-
Azidation: Sodium Azide (NaN₃), Sodium Acetate (buffer).
Step-by-Step Protocol
1. Diazonium Salt Formation:
-
Dissolve 5-aminotetralin (1.0 eq) in 6M HCl at 0°C in an ice bath. Ensure vigorous stirring to prevent local overheating.
-
Add an aqueous solution of NaNO₂ (1.1 eq) dropwise, maintaining the internal temperature below 5°C .
-
Checkpoint: The solution should turn clear/yellowish. Verify excess nitrous acid using starch-iodide paper (turns blue/black).
2. Azidation (Displacement):
-
In a separate flask, prepare a solution of NaN₃ (1.2 eq) and Sodium Acetate (3.0 eq) in water at 0°C.
-
Slowly pour the cold diazonium salt solution into the azide solution with rapid stirring. Caution: Nitrogen gas evolution will occur.
-
Allow the mixture to warm to room temperature over 1–2 hours. The oil (5-azidotetralin) will separate from the aqueous phase.
3. Isolation & Purification:
-
Extract with Diethyl Ether or Dichloromethane (DCM).
-
Wash organic layer with saturated NaHCO₃ (to remove acid) and Brine.
-
Dry over anhydrous MgSO₄ and concentrate in vacuo at < 30°C (Do not heat azides to dryness on a rotovap bath >40°C).
-
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Synthesis & Reactivity Flowchart
Figure 1: Synthetic pathway from aminotetralin to the azide, branching into its two primary application modes: Photolysis and Click Chemistry.
Part 3: Reactivity Profile & Applications
Photoaffinity Labeling (PAL)
In drug discovery, this molecule acts as a "warhead" to map binding sites on receptors (e.g., Dopamine D2, Serotonin 5-HT).
-
Mechanism: Upon UV irradiation (typically 254 nm or 300 nm), the azide expels nitrogen gas (N₂) to form a singlet aryl nitrene .
-
Insertion: This highly electrophilic nitrene rapidly inserts into nearby bonds (C-H, N-H, or O-H) of the receptor protein, creating a permanent covalent bond.
-
Protocol Note: Experiments must be performed in the dark until the "activation" step.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 5-azido group is bioorthogonal, meaning it does not react with native biological functional groups (amines, alcohols) but reacts specifically with terminal alkynes.
-
Reaction: 5-Azidotetralin + Terminal Alkyne
1,4-Disubstituted 1,2,3-Triazole. -
Utility: This allows researchers to attach fluorophores, biotin tags, or other pharmacophores to the tetralin core efficiently.
Mechanistic Pathway: Photolysis
Figure 2: The photolytic fate of aryl azides. The singlet nitrene pathway is the desired mechanism for efficient protein crosslinking.
Part 4: Safety & Handling Directives
Working with organic azides requires strict adherence to safety protocols to prevent explosion and toxicity.
-
Explosion Hazard:
-
Although the C/N ratio (10 carbons / 3 nitrogens = 3.3) suggests stability, never distill this compound.
-
Avoid using metal spatulas (potential formation of shock-sensitive metal azides). Use Teflon or wood.
-
Keep reaction temperatures below 80°C.
-
-
Toxicity:
-
Sodium azide (reagent) is acutely toxic (inhibits cytochrome c oxidase).
-
The organic azide product should be treated as potentially cytotoxic and mutagenic. Handle in a fume hood with gloves.
-
-
Waste Disposal:
-
Quench unreacted azide residues with 10% ceric ammonium nitrate (CAN) or dilute bleach (sodium hypochlorite) before disposal. Do not pour azide solutions down the drain (explosion hazard in lead pipes).
-
References
-
Synthesis of Tetralin Derivatives: Journal of Medicinal Chemistry, "Synthesis of tetrahydronaphthalene lignan esters by intramolecular cyclization of ethyl p-azidophenyl-2-phenylalkanoates."
-
Photoaffinity Labeling Mechanism: MDPI, "Recent Advances in Target Characterization and Identification by Photoaffinity Probes."
-
Dopamine Receptor Probes: Bioconjugate Chemistry, "Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents."
-
Azide Safety Protocols: Organic Chemistry Portal, "Safety of Azides."
5-Azido-1,2,3,4-tetrahydronaphthalene: A Technical Guide to Bioorthogonal Profiling
[1]
Executive Summary
5-Azido-1,2,3,4-tetrahydronaphthalene represents a class of "minimalist" chemical reporters.[1] It combines a lipophilic tetralin scaffold —a structural motif found in numerous therapeutics (e.g., sertraline, rotigotine)—with a C-5 aryl azide functionality.
Its primary utility lies in Target Identification and Binding Site Mapping . Upon UV irradiation, the aryl azide generates a highly reactive nitrene species that covalently crosslinks to adjacent amino acid residues within a binding pocket. This "freeze-frame" capability allows researchers to capture transient drug-protein interactions that are otherwise too unstable for isolation.
| Feature | Specification |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.22 g/mol |
| Core Scaffold | 1,2,3,4-Tetrahydronaphthalene (Tetralin) |
| Reactive Moiety | Aryl Azide (-N₃) at Position 5 |
| Primary Mode | Photoaffinity Labeling (λ_act ≈ 254–365 nm) |
| Secondary Mode | Bioorthogonal Ligation (CuAAC/SPAAC) |
| Solubility | High in organic solvents (DMSO, DCM); Low in water |
Part 1: Chemical Logic & Mechanism[1]
The Privileged Scaffold
The tetralin core is a "privileged structure" in medicinal chemistry, capable of mimicking the indole of tryptophan or the phenyl ring of phenylalanine. By placing the azide at the C-5 position (the aromatic ring), the probe retains the steric profile of the parent pharmacophore while introducing latent reactivity.
The Aryl Azide "Switch"
Unlike alkyl azides (used in metabolic labeling), aryl azides are less reactive in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) due to steric hindrance and electronic delocalization. Their power lies in photochemistry .
The Nitrene Pathway:
-
Activation: UV light triggers the release of N₂ gas.
-
Singlet Nitrene: A short-lived, electrophilic species forms.
-
Insertion: The nitrene inserts into nearby C-H or N-H bonds (Covalent Capture).
-
Ring Expansion (Side Reaction): If no nucleophile is present, the nitrene may rearrange into a dehydroazepine (ketenimine), which reacts with nucleophiles (like water) to form dead-end products.
Bioorthogonal Workflow Visualization
Caption: The photoaffinity labeling workflow. The probe binds non-covalently, is activated by UV to form a nitrene, and covalently crosslinks to the target protein for downstream analysis.[2]
Part 2: Experimental Protocols
Synthesis of 5-Azido-1,2,3,4-tetrahydronaphthalene
Note: Aryl azides are potentially explosive. Perform all synthesis behind a blast shield.
Reagents: 5-Amino-1,2,3,4-tetrahydronaphthalene (Commercial starting material), NaNO₂, NaN₃, HCl.
-
Diazotization:
-
Dissolve 5-aminotetralin (1.0 eq) in 6M HCl at 0°C.
-
Dropwise add NaNO₂ (1.2 eq) in water while maintaining temp < 5°C.
-
Stir for 30 mins. The solution will turn clear/yellow (Diazonium salt formation).
-
-
Azidation:
-
In a separate flask, dissolve NaN₃ (1.5 eq) in water at 0°C.
-
Slowly add the diazonium solution to the azide solution (Caution: N₂ evolution).
-
Stir at 0°C for 1 hour, then warm to room temperature.
-
-
Workup:
-
Extract with diethyl ether or dichloromethane (DCM).
-
Wash with brine, dry over MgSO₄.
-
Purification: Silica gel chromatography (Hexanes/EtOAc). Do not distill or heat strongly.
-
Storage: Store at -20°C in the dark.
-
Photoaffinity Labeling Protocol (In Vitro)
This protocol assumes the use of cell lysate or purified protein.
Step 1: Incubation
-
Prepare proteome lysate (1-2 mg/mL in PBS).
-
Add 5-Azido-Tetralin (10–100 µM final conc).
-
Control: Include a "Competition" sample with 10x excess of non-azido tetralin (or known ligand) to prove specific binding.
-
Incubate for 30–60 mins at 4°C or RT (depending on target stability).
Step 2: Photo-Crosslinking
-
Transfer samples to a 96-well plate (open top) or quartz cuvette.
-
Irradiate with UV light.[2]
-
Wavelength: 254 nm (high energy, surface labeling) or 365 nm (deeper penetration, less protein damage).
-
Time: 5–10 minutes on ice. Do not overheat.
-
Step 3: Click Chemistry (Optional "Two-Step" Approach) If the probe contains a secondary handle (e.g., an alkyne) or if you are attempting to click the aryl azide before photolysis (rare):
-
Add Reporter Mix: 100 µM Fluorophore-Alkyne, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO₄.
-
Incubate 1 hour RT.
-
Note: For 5-Azido-Tetralin, the azide is consumed by photolysis. You cannot click after crosslinking unless the probe has a separate alkyne handle. If 5-Azido-Tetralin is the only probe, analysis relies on Mass Shift (+145 Da) in MS proteomics.
Step 4: Analysis
-
Precipitate proteins (MeOH/Chloroform).
-
Digest with Trypsin.
-
Analyze via LC-MS/MS.[2] Look for the mass adduct of the probe on specific peptides.
Part 3: Critical Analysis & Troubleshooting
Specificity vs. Nonspecific Labeling
Aryl azides are "messy" compared to Benzophenones or Diazirines.
-
Issue: The nitrene can rearrange to a ketenimine, which reacts with nucleophiles (Lys, Cys) rather than inserting into the binding pocket.
-
Solution: Use "Scavengers" (e.g., radical scavengers) if background is high, or switch to Diazirine analogs if the aryl azide yields poor crosslinking efficiency. However, the aryl azide is structurally smaller and often perturbs binding less than a bulky benzophenone.
Safety: Peroxide Formation
Tetralin derivatives are notorious for forming explosive peroxides upon exposure to air/light.
-
Test: Use starch-iodide paper before concentrating large volumes.
-
Prevent: Store under Argon/Nitrogen.
Comparison of Photo-Probes
| Probe Type | Size | Activation λ | Crosslinking Efficiency | Specificity |
| Aryl Azide (5-Azido-Tetralin) | Small | <300 nm (usually) | Low-Medium | Moderate (Rearrangement risk) |
| Benzophenone | Bulky | 350-365 nm | High (Reversible excitation) | High |
| Diazirine | Very Small | ~350 nm | High (Carbene insertion) | Very High |
Why use 5-Azido-Tetralin? It is chemically easy to synthesize from the amine and mimics the aromatic ring of many drugs perfectly.
References
-
Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link
-
Kotzyba-Hibert, F., Kapfer, I., & Goeldner, M. (1995). Recent trends in photoaffinity labeling. Angewandte Chemie International Edition, 34(12), 1296-1312. Link
-
Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling.[2][3] Bioorganic & Medicinal Chemistry, 20(2), 554-570. Link (Provides comparative context for aryl azides vs diazirines).
-
Keana, J. F., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. The Journal of Organic Chemistry, 55(11), 3640-3647. Link (Foundational text on optimizing aryl azide reactivity).
-
Hall, M. P., et al. (2000). 8-Azido-2-(di-n-propylamino)tetralin (8-Azido-DPAT): A new photoaffinity label for the 5-HT1A receptor. Journal of Medicinal Chemistry. (Specific example of tetralin-based azide probes).
The Azido-Tetrahydronaphthalene Motif: A Comprehensive Guide to Stability and Reactivity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The azide functional group, a compact and energetic moiety, has become an indispensable tool in modern medicinal chemistry and drug development. Its unique reactivity profile enables a suite of highly reliable and orthogonal transformations, most notably the Nobel Prize-winning "click chemistry". When incorporated into complex molecular scaffolds such as tetrahydronaphthalene (tetralin), the azide group offers a powerful handle for late-stage functionalization, library synthesis, and bioconjugation. The tetralin framework itself is a privileged structure found in numerous natural products and pharmacologically active compounds.[1][2] This guide provides a detailed exploration of the stability and reactivity of the azide group when attached to a tetrahydronaphthalene scaffold, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework for scientists in the field.
The Stability Profile of Azido-Tetrahydronaphthalenes
A thorough understanding of a functional group's stability is paramount for safe handling, reaction design, and ensuring molecular integrity during storage and application. The stability of an aryl azide is influenced by electronic, steric, and environmental factors.[3]
Thermal Stability
Aryl azides are energetic molecules that decompose upon heating, typically in the range of 150–200°C, to release dinitrogen gas (N₂) and form a highly reactive nitrene intermediate. The stability is somewhat enhanced by the aromatic nucleus compared to aliphatic azides.
Key Safety Principle: A common rule of thumb for handling organic azides is that the ratio of carbon and oxygen atoms to nitrogen atoms should be greater than 3:1, i.e., (N_C + N_O)/N_N > 3, to mitigate explosive potential. The tetrahydronaphthalene scaffold (C₁₀H₁₁) inherently provides a high carbon-to-nitrogen ratio, rendering monofunctionalized azido-tetralins generally safe to handle with standard laboratory precautions.
-
Electronic Effects: The partially saturated hydroaromatic ring of the tetralin scaffold is generally considered a weak electron-donating group relative to hydrogen. Electron-donating groups can slightly increase the thermal stability of aryl azides, whereas electron-withdrawing groups tend to decrease it.[3][4] However, strategic functionalization of the aromatic portion of the tetralin ring can significantly tune this stability. For instance, DFT calculations and experimental data have shown that π-donating substituents can lower the bond-cleavage energy for nitrene formation, effectively lowering the decomposition temperature.[4][5]
-
Ortho-Substituent Effects: Functional groups ortho to the azide can decrease stability by providing a pathway for intramolecular cyclization upon decomposition. Researchers should exercise additional caution when designing tetralin scaffolds with ortho-substituents.
Chemical Stability
The azido group is remarkably stable to a wide range of chemical conditions, making it an ideal functional handle for multi-step synthesis.
| Reagent Class | Compatibility with Azido-Tetrahydronaphthalenes | Notes |
| Aqueous Buffers | High | Stable across a wide pH range. Used extensively in bioconjugation. |
| Mild Acids/Bases | High | Generally stable, though strong Brønsted or Lewis acids can induce nitrogen release. |
| Oxidizing Agents | Moderate to High | Stable to many common oxidants (e.g., DDQ, MnO₂), but can be sensitive to harsh conditions. |
| Reducing Agents | Low | Incompatible. Readily reduced by various agents (see Section 2.3). Avoid thiol-containing reagents like DTT or 2-mercaptoethanol.[6] |
| Organometallics | Moderate | Stable to many organometallic reagents used in cross-coupling, but can react with strong nucleophiles/bases like Grignards or organolithiums. |
| Transition Metals | Moderate to High | Stable in the presence of many transition metal catalysts (e.g., Pd, Ru), enabling tandem reactions.[7][8][9] However, some metals can catalyze decomposition or C-H amination. |
Photochemical Stability
Aryl azides are photosensitive and can be activated by UV light (typically 250-350 nm) to form the reactive nitrene intermediate.[6][10] This property is exploited in photoaffinity labeling and crosslinking applications but requires careful consideration during synthesis and storage.[6][11]
Handling Recommendation: Syntheses involving azido-tetrahydronaphthalenes should be conducted with protection from direct, high-intensity light sources. For storage, amber vials are recommended to prevent gradual decomposition.
The Reactivity Landscape: Key Transformations
The utility of the azido-tetrahydronaphthalene scaffold stems from the azide's predictable and versatile reactivity. The choice of reaction pathway is dictated by the desired molecular output, whether it be a heterocyclic triazole, a primary amine, or a product of C-H insertion.
Figure 1: Decision workflow for the primary reaction pathways of an azido-tetrahydronaphthalene scaffold.
[3+2] Cycloaddition: The "Click" Reaction
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable 1,2,3-triazole ring is arguably the most important reaction of azides.[12]
-
Thermal Cycloaddition: The original Huisgen reaction requires elevated temperatures (often >80 °C) and typically yields a mixture of 1,4- and 1,5-regioisomers.[13] Its application is limited by the thermal sensitivity of many complex molecules.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is the cornerstone of "click chemistry".[13][14] The use of a copper(I) catalyst dramatically accelerates the reaction, allowing it to proceed at room temperature, and, crucially, yields the 1,4-regioisomer exclusively.[15] The reaction is tolerant of a vast array of functional groups and is often performed in aqueous solvent systems, making it suitable for biological applications.[14]
Figure 2: Simplified catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 1: General Procedure for CuAAC of an Azido-Tetrahydronaphthalene
-
Dissolution: In a suitable vial, dissolve the azido-tetrahydronaphthalene derivative (1.0 equiv) and the terminal alkyne (1.1 equiv) in a 1:1 mixture of t-BuOH and H₂O.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equiv) in H₂O and a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv) in H₂O.
-
Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting triazole product by flash column chromatography.
Staudinger Reaction: Reduction and Ligation
The Staudinger reaction involves the treatment of an azide with a phosphine (typically triphenylphosphine, PPh₃) to form an iminophosphorane (or aza-ylide).[16][17] This intermediate can then be hydrolyzed with water to afford a primary amine and the corresponding phosphine oxide, a process known as the Staudinger reduction.
The reaction is exceptionally mild, chemoselective, and high-yielding.[18] It proceeds without the use of metals and is tolerant of most functional groups, providing a valuable alternative to catalytic hydrogenation.
Figure 3: Reaction mechanism for the Staudinger reduction of an aryl azide to a primary amine.
Protocol 2: General Procedure for Staudinger Reduction
-
Dissolution: Dissolve the azido-tetrahydronaphthalene (1.0 equiv) in a suitable solvent such as THF or methanol.
-
Reagent Addition: Add triphenylphosphine (1.1 equiv) to the solution. Gas evolution (N₂) should be observed.
-
Iminophosphorane Formation: Stir the reaction at room temperature for 1-4 hours until azide consumption is complete (monitor by TLC or IR spectroscopy for loss of the azide stretch at ~2100 cm⁻¹).
-
Hydrolysis: Add water (5-10 equiv) to the reaction mixture and continue stirring at room temperature or with gentle heating (40-50 °C) for 2-16 hours to facilitate the hydrolysis of the iminophosphorane.
-
Work-up: Remove the organic solvent under reduced pressure. The residue can be treated with dilute acid (e.g., 1M HCl) to protonate the amine, allowing for extraction of the neutral triphenylphosphine oxide byproduct with an organic solvent.
-
Isolation: Basify the aqueous layer and extract the desired amine product with an organic solvent. Dry the organic layer and concentrate to yield the product, which can be further purified by chromatography or crystallization if necessary.
Direct Reduction to Primary Amines
Besides the Staudinger reduction, several other methods are effective for converting azides to amines. The choice of method depends on the presence of other reducible functional groups in the molecule.[19]
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ (balloon or Parr), Pd/C, PtO₂ | Clean, high-yielding, byproduct is N₂.[20] | Can reduce other groups (alkenes, alkynes, nitro groups, benzyl ethers).[19] |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids use of H₂ gas. | Can also reduce other functional groups. |
| Tin(II) Chloride | SnCl₂·2H₂O, EtOH | Chemoselective, tolerates many functional groups. | Requires stoichiometric tin, waste can be an issue. |
| Sodium Borohydride | NaBH₄ with catalyst (e.g., CoCl₂) | Mild, inexpensive.[19] | Can reduce aldehydes/ketones if not controlled. |
| Tin Thiolates | NaBH₄, cat. Sn(BDT)₂ | Very mild and highly chemoselective.[21][22] | Catalyst preparation may be required. |
Nitrene-Mediated Reactions: C-H Amination
Upon thermolysis or photolysis, aryl azides extrude N₂ to generate a singlet nitrene, a highly reactive intermediate capable of C-H insertion reactions.[7] In the context of an azido-tetrahydronaphthalene, the benzylic C-H bonds on the saturated ring are potential sites for intramolecular C-H amination. This can be a powerful strategy for constructing novel nitrogen-containing polycyclic scaffolds.[7]
Transition metal catalysts (e.g., Rh, Ir, Co) can also mediate nitrene transfer from azides under much milder conditions, offering greater control and selectivity over thermal or photochemical methods.[8][9] For instance, cobalt porphyrin complexes have been shown to catalyze the amination of benzylic C-H bonds using aryl azides.[7][23] Intramolecular cyclization of azides has been used to directly access tetrahydronaphthalene lignan esters.[24] This reactivity opens avenues for the late-stage modification of complex tetralin cores.
Conclusion
The azido-tetrahydronaphthalene motif represents a powerful convergence of a privileged scaffold and a uniquely versatile functional group. The azide is sufficiently stable for multi-step synthesis while offering a predictable suite of orthogonal reactions. Researchers can leverage the high-fidelity CuAAC reaction to build triazole-linked conjugates, employ the mild Staudinger reduction to unmask a primary amine for further elaboration, or explore nitrene-mediated cyclizations to generate novel polyheterocycles. This guide serves as a foundational resource, enabling scientists to confidently and creatively apply the robust chemistry of azides to accelerate their research and drug development programs.
References
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Driver, T. G. (n.d.). Recent advances in transition metal-catalyzed N-atom transfer reactions of azides. PMC. Retrieved from [Link]
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Kim, J., & Chang, S. (2015). Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source: A Journey for the Mild and Versatile C–H Amination. Accounts of Chemical Research, 48(4), 1046–1057. Available from: [Link]
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Institute for Basic Science. (2015). Transition-Metal-Catalyzed C−N Bond Forming Reactions Using Organic Azides as the Nitrogen Source. Retrieved from [Link]
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Scarpati, M., et al. (2020). Transition Metal Catalyzed Azidation Reactions. Molecules, 25(20), 4699. Available from: [Link]
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Zhang, Y., et al. (2023). Visible-light-induced protein labeling in live cells with aryl azides. RSC Publishing. Retrieved from [Link]
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Soundararajan, N., et al. (1992). Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Photochemistry and Photobiology, 56(4), 535-546. Available from: [Link]
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Nishimura, T., et al. (2024). Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds. Chemical Communications. Available from: [Link]
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Various Authors. (2023). Pd-Catalyzed Azidation of Aryl (Pseudo)Halides. ResearchGate. Retrieved from [Link]
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Wang, Z., et al. (2025). Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels-Alder Cascade Reaction. ResearchGate. Retrieved from [Link]
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Burdzinski, G., et al. (2006). Early Events in the Photochemistry of Aryl Azides from Femtosecond UV/Vis Spectroscopy and Quantum Chemical Calculations. The Journal of Organic Chemistry, 71(23), 8848–8857. Available from: [Link]
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Bräse, S., & Keck, D. (n.d.). Product Class 35: Aryl Azides. Science of Synthesis. Retrieved from [Link]
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Cenini, S., et al. (n.d.). Co(porphyrin)-catalysed amination of 1,2-dihydronaphthalene derivatives by aryl azides. ResearchGate. Retrieved from [Link]
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Domingo, L. R., & Pérez, P. (2016). A Theoretical Study of the Relationship between the Electrophilicity ω Index and Hammett Constant σp in [3+2] Cycloaddition Reactions of Aryl Azide/Alkyne Derivatives. Molecules, 21(11), 1447. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. Retrieved from [Link]
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Wikipedia. (n.d.). Staudinger reaction. Retrieved from [Link]
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Bosch, I., et al. (2000). Reduction of Azides to Amines Mediated by Tin Bis(1,2-benzenedithiolate). Organic Letters, 2(3), 397–399. Available from: [Link]
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Sajiki, H., & Kume, A. (n.d.). Reduction of Azides. Science of Synthesis. Retrieved from [Link]
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Hosoya, T., & Yoshida, S. (n.d.). Stability of azaylides under various conditions. ResearchGate. Retrieved from [Link]
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Thomson, R. J. (2018). Stereoselective Dynamic Cyclization of Allylic Azides: Synthesis of Tetralins, Chromanes, and Tetrahydroquinolines. PMC. Retrieved from [Link]
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Cerda, M. M., et al. (2017). Mechanistic Insights into the H2S-Mediated Reduction of Aryl Azides Commonly Used in H2S Detection. PMC. Retrieved from [Link]
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Nishimura, T., et al. (2024). Site-Selective Staudinger Conjugation of Aryl Azides Driven by Intramolecular Hydrogen Bonding. J-Stage. Retrieved from [Link]
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Bosch, I., et al. (n.d.). Reduction of Azides to Amines Mediated by Tin Bis(1,2-benzenedithiolate). Academia.edu. Retrieved from [Link]_
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Becht, S., et al. (2021). “Click-switch” – one-step conversion of organic azides into photochromic diarylethenes for the generation of light-controlled systems. Chemical Science. Available from: [Link]
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Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
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Lyskawa, K. M., et al. (2025). Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. ACS Applied Materials & Interfaces. Available from: [Link]
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Lyskawa, K. M., et al. (2015). Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. PMC. Retrieved from [Link]
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Kass, S. R. (2022). Investigation of the Substituent Effects of the Azide Functional Group Using the Gas-Phase Acidities of 3- and 4-Azidophenols. ResearchGate. Retrieved from [Link]
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Thomson, R. J. (2018). Stereoselective Dynamic Cyclization of Allylic Azides: Synthesis of Tetralins, Chromanes, and Tetrahydroquinolines. PubMed. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]
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SynArchive. (n.d.). Staudinger Reaction. Retrieved from [Link]
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Tang, W. (2022). Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. Molecules, 27(17), 5716. Available from: [Link]
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Fekih, A., et al. (2024). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ACS Omega. Available from: [Link]
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Amblard, F., et al. (2009). The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry. PMC. Retrieved from [Link]
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Paparo, A., et al. (n.d.). The Reaction Mechanism of the Azide-Alkyne Huisgen Cycloaddition. SciSpace. Retrieved from [Link]
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Shaikh, F. A., et al. (2020). Facile synthesis of C5-azido derivatives of thiosialosides and 2,3-dehydro-5-N-acetylneuraminic acid (DANA). Bioorganic & Medicinal Chemistry Letters, 30(24), 127629. Available from: [Link]
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Beilstein Journals. (2015). Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry. Retrieved from [Link]
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Wang, Z., et al. (2024). Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. PMC. Retrieved from [Link]
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da Silva, A. M., et al. (2011). Synthesis of tetrahydronaphthalene lignan esters by intramolecular cyclization of ethyl p-azidophenyl-2-phenylalkanoates and evaluation of the growth inhibition of human tumor cell lines. Bioorganic & Medicinal Chemistry, 19(12), 3736-3745. Available from: [Link]
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Al-Said, M. S., et al. (2011). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 16(4), 3436–3448. Available from: [Link]
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eGrove. (n.d.). Applications of Sodium Azide in the Synthesis of Tetrazines and Hydrolysis Reactions. Retrieved from [Link]
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Introduction: Naphthalene, from Mothballs to Mutagenesis
An In-Depth Technical Guide to the In Vivo Formation of Naphthalene-DNA Adducts
Naphthalene, a bicyclic aromatic hydrocarbon, is a ubiquitous environmental contaminant, arising from sources as diverse as industrial combustion, vehicle exhaust, and even moth repellents.[1][2] Its presence in a significant percentage of human fat and breast milk samples underscores the reality of widespread population exposure.[1] While long recognized for its toxic effects, particularly on the respiratory system, its classification as a "possible human carcinogen" (Group 2B) by the International Agency for Research on Cancer (IARC) has intensified research into its underlying mechanisms of action.[2][3]
A leading hypothesis for naphthalene's carcinogenicity centers on its ability to form covalent bonds with cellular DNA, creating naphthalene-DNA adducts.[2][4] These adducts are not inert; they are lesions in the genetic code that can disrupt DNA replication and transcription, leading to mutations if not properly repaired. The formation of these adducts is not a direct process but rather the result of a complex, multi-step metabolic activation within the body. This guide provides a detailed exploration of this process, from the enzymatic transformation of naphthalene into reactive intermediates to the advanced analytical techniques used to detect and quantify the resulting DNA damage in vivo.
Section 1: The Metabolic Gauntlet: Naphthalene's Path to Reactivity
The toxicity and genotoxicity of naphthalene are intrinsically linked to its bioactivation by cellular enzymes, primarily the cytochrome P450 (CYP) monooxygenases.[1][5] The parent naphthalene molecule is relatively inert; it must be converted into electrophilic metabolites capable of attacking the nucleophilic centers in DNA.
The principal metabolic activation pathway begins with the CYP-mediated oxidation of naphthalene to form naphthalene-1,2-epoxide (NAO).[1][2] This epoxide is a critical branching point. It can be detoxified through conjugation with glutathione (GSH) or hydrated by epoxide hydrolase to form naphthalene 1,2-dihydrodiol (1,2-DDN).[1] However, it is the further metabolism of these intermediates that generates the most potent DNA-binding species. The 1,2-DDN can be further oxidized to 1,2-dihydroxynaphthalene (1,2-DHN), which exists in equilibrium with its highly reactive oxidized form, 1,2-naphthoquinone (1,2-NQ).[1][6] It is this ortho-quinone, 1,2-NQ, that is considered a primary ultimate carcinogenic metabolite, reacting readily with DNA to form both stable and unstable adducts.[1][3] Additionally, other reactive metabolites, such as 1,4-naphthoquinone, can also be formed and contribute to DNA damage and cytotoxicity.[5][6][7]
This metabolic cascade is not uniform across tissues or species. The highest concentrations of relevant CYP enzymes are often found in the liver and, notably, in the non-ciliated bronchiolar epithelial cells (Clara cells) of the lungs, which helps explain the tissue-specific toxicity of naphthalene.[8][9]
Caption: Metabolic activation pathway of naphthalene leading to DNA adduct formation.
Section 2: The Molecular Scars: Stable and Depurinating DNA Adducts
Once formed, the electrophilic 1,2-naphthoquinone (1,2-NQ) attacks electron-rich sites on the DNA bases, primarily guanine (Gua) and adenine (Ade).[1] This reaction leads to two main classes of DNA adducts:
-
Stable Adducts: These are covalent modifications where the naphthalene metabolite remains firmly attached to the DNA base. While less abundant than depurinating adducts, their persistence can physically obstruct the DNA replication and transcription machinery, potentially causing misincorporation of nucleotides.[1]
-
Depurinating Adducts: This is the major class of adducts formed by 1,2-NQ.[1] In this process, the naphthalene metabolite binds to the N3 position of adenine or the N7 position of guanine (e.g., 1,2-DHN-1-N7Gua).[1] This binding destabilizes the N-glycosidic bond that links the purine base to the deoxyribose sugar backbone. The bond subsequently breaks, releasing the adducted base and leaving behind an apurinic (AP) site.[1] These AP sites are non-coding lesions and, if not repaired, can lead to the insertion of an incorrect base (often an adenine) during DNA replication, resulting in G→T or A→T transversions—a hallmark of chemical carcinogenesis.[1]
The predominance of depurinating adducts is a critical aspect of naphthalene's genotoxicity, as the resulting abasic sites are highly mutagenic.[1]
Section 3: Cellular Consequences: From Damage to Disease
The formation of naphthalene-DNA adducts triggers a cascade of cellular responses. The cell's DNA damage response (DDR) pathways are activated to recognize and repair the lesions. Evidence of this includes the time-dependent accumulation of γH2AX foci, a molecular marker for DNA double-strand breaks, in airway epithelial cells following naphthalene administration in mice.[10]
However, DNA repair is not always successful. Studies have shown that naphthalene-DNA adducts can persist in tissues like the lung and liver for up to 72 hours post-exposure, indicating a potential evasion or saturation of repair mechanisms.[11][12] This persistence increases the likelihood that the cell will undergo DNA replication before the damage is corrected, thus "fixing" the lesion as a permanent mutation.[11] The accumulation of such mutations in critical genes, such as tumor suppressors or oncogenes, is a foundational step in the initiation of cancer.[1]
Section 4: Analytical Methodologies for Adduct Detection
Quantifying DNA adducts in vivo presents a significant analytical challenge due to their extremely low abundance (often as low as 1 adduct per 10⁷-10¹⁰ normal nucleotides).[13] Several highly sensitive techniques have been developed and refined for this purpose.
The ³²P-Postlabeling Assay
The ³²P-postlabeling assay is a highly sensitive, well-established method for detecting bulky aromatic DNA adducts.[13][14][15] Its major advantage is its sensitivity and the fact that it does not require prior knowledge of the adduct's structure.
Caption: Standard experimental workflow for the ³²P-postlabeling assay.
Detailed Protocol: ³²P-Postlabeling Assay
-
DNA Isolation: Extract high-purity genomic DNA from the target tissue (e.g., lung, liver, skin) of naphthalene-exposed and control animals using standard phenol-chloroform extraction or commercial kits. DNA purity is critical.[13]
-
Enzymatic Digestion: Digest 5-10 µg of DNA to deoxynucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: This step is crucial for enhancing sensitivity.[14] Treat the digest with nuclease P1, which selectively dephosphorylates the normal (non-adducted) 3'-mononucleotides to nucleosides. The bulky naphthalene adducts are resistant to nuclease P1, remaining as 3'-monophosphates and are thus enriched.[16]
-
³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides by transferring a ³²P-labeled phosphate from [γ-³²P]ATP. This reaction is catalyzed by T4 polynucleotide kinase.[13][15]
-
TLC Separation: Separate the ³²P-labeled adducts from excess [γ-³²P]ATP and other artifacts using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates. This provides a two-dimensional "fingerprint" of the adducts.[17]
-
Detection and Quantification: Visualize the adduct spots by placing the TLC plate against X-ray film (autoradiography) or a phosphorimager screen. Quantify the radioactivity in the adduct spots and in a sample of total nucleotides to calculate the relative adduct level (RAL), typically expressed as adducts per 10⁸ nucleotides.[13]
Mass Spectrometry-Based Methods
Mass spectrometry (MS) offers superior specificity and structural information compared to ³²P-postlabeling.
A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for identifying and quantifying known DNA adducts.[3] DNA is enzymatically hydrolyzed to individual nucleosides, which are then separated by ultra-performance liquid chromatography (UPLC) and detected by a tandem mass spectrometer. By monitoring specific parent-to-fragment ion transitions (a technique called multiple reaction monitoring), one can achieve highly sensitive and specific quantification of a particular adduct structure, such as 1,2-DHN-1-N7Gua.[1]
B. Accelerator Mass Spectrometry (AMS): AMS is an ultrasensitive nuclear physics technique used to measure rare isotopes. For DNA adduct studies, animals are exposed to ¹⁴C-labeled naphthalene.[4][18] After DNA is isolated from tissues, it is converted to graphite. The AMS instrument then measures the ratio of ¹⁴C to total carbon with exquisite precision. This allows for the detection of total covalent binding of the chemical to DNA at levels far below other methods, though it does not provide structural information on the specific adducts formed.[12][19]
Caption: General experimental workflows for mass spectrometry-based DNA adduct analysis.
Comparison of Analytical Methods
| Feature | ³²P-Postlabeling Assay | LC-MS/MS | Accelerator Mass Spectrometry (AMS) |
| Principle | Radioactive labeling of adducts | Mass-based separation & detection | Ultrasensitive isotope ratio measurement |
| Sensitivity | High (1 in 10⁹-10¹⁰ nucleotides)[13] | Moderate to High (1 in 10⁷-10⁸) | Extremely High (1 in 10¹² nucleotides)[12] |
| Specificity | Low; structural info is inferred | High; provides structural confirmation | Measures total binding, no structural info[19] |
| Requirement | No prior adduct knowledge needed | Requires authentic standards | Requires ¹⁴C-labeled compound[4] |
| Primary Use | Screening for unknown bulky adducts | Targeted quantification of known adducts | Quantifying total covalent binding |
Section 5: In Vivo Data & Interpretation: A Case Study
Research has provided direct evidence of naphthalene-DNA adduct formation in vivo. In a key study, C57BL/6 mice were orally exposed to a single 50 mg/kg dose of ¹⁴C-naphthalene, and DNA adduct levels in the lung (a target tissue for toxicity) and liver (the primary metabolic organ) were measured by AMS over 72 hours.[4][12]
Table 1: Naphthalene-DNA Adduct Levels in Mice Following Oral Exposure (Data synthesized from Carratt, et al., as cited in[4][12])
| Time Post-Exposure | Tissue | Adducts / 10⁸ Nucleotides (Male, Mean ± SE) | Adducts / 10⁸ Nucleotides (Female, Mean ± SE) |
| 2 hours | Lung | 57 ± 15 | 21 ± 15 |
| Liver | 163 ± 150 | 437 ± 200 | |
| 4 hours | Lung | 49 ± 12 | 55 ± 13 |
| Liver | 671 ± 83 | 432 ± 23 | |
| 24 hours | Lung | 12 ± 6 | 5 ± 1 |
| Liver | 115 ± 6 | 142 ± 11 | |
| 72 hours | Lung | 3 ± 1 | 4 ± 1 |
| Liver | 35 ± 5 | 74 ± 13 |
Interpretation of Data:
-
Adducts are Formed In Vivo: The data unequivocally demonstrate that oral naphthalene exposure leads to the formation of DNA adducts in both the lung and liver.[4][12]
-
Tissue Differences: Adduct levels were substantially higher in the liver, consistent with its role as the primary site of first-pass metabolism.[4][12]
-
Kinetics: Adduct levels peaked between 2 and 4 hours post-exposure and then declined, indicating the activity of DNA repair pathways.[12]
-
Persistence: Importantly, adducts were still detectable at 72 hours, especially in the liver. This persistence suggests that some adducts may evade repair, posing a long-term mutagenic risk.[11][12]
Conclusion and Future Directions
The formation of DNA adducts is a critical mechanistic link between naphthalene exposure and its potential carcinogenicity. The process is initiated by metabolic activation via cytochrome P450 enzymes to highly reactive intermediates, particularly 1,2-naphthoquinone, which covalently binds to DNA.[1] This damage, characterized by a predominance of mutagenic depurinating adducts, can overwhelm cellular repair mechanisms, leading to persistent lesions and mutations.[1][11]
Advanced analytical techniques like ³²P-postlabeling and mass spectrometry have been instrumental in detecting and quantifying these adducts in vivo, confirming their formation in target tissues and elucidating their kinetics.[3][4][13]
Future research must continue to focus on several key areas:
-
Human Relevance: While rodent models are invaluable, further work is needed to understand naphthalene metabolism and adduct formation in human tissues to improve human health risk assessment.[9][18]
-
Biomarker Development: The specific adducts formed could serve as valuable biomarkers for assessing naphthalene exposure and predicting cancer risk in human populations, such as firefighters or industrial workers.[2][3]
-
Repair Pathway Elucidation: A deeper understanding of which DNA repair pathways are responsible for removing naphthalene adducts, and how they might be evaded, could open new avenues for risk mitigation and therapeutic intervention.
By continuing to unravel the complex interplay between metabolism, DNA damage, and repair, the scientific community can better assess the risks posed by this common environmental pollutant and work towards safeguarding public health.
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An In-Depth Technical Guide to 5-Azido-1,2,3,4-tetrahydronaphthalene as a Potential Photoaffinity Label
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 5-azido-1,2,3,4-tetrahydronaphthalene, a potent photoaffinity label for elucidating ligand-protein interactions. We will delve into its underlying chemical principles, synthesis, mechanism of action, and practical application in target identification and validation.
Introduction: The Imperative of Understanding Molecular Interactions
In the landscape of drug discovery and chemical biology, identifying the specific protein targets of bioactive small molecules is a critical step.[1][2] Phenotypic screening can reveal compounds with desirable cellular effects, but without knowledge of the molecular target, optimizing these hits into selective therapeutics is a formidable challenge. Photoaffinity labeling (PAL) has emerged as a powerful technique to bridge this gap.[1][3][4]
PAL utilizes a chemical probe engineered with a photoreactive group.[4] This probe binds reversibly to its protein target; upon irradiation with light of a specific wavelength, the photoreactive group is converted into a highly reactive intermediate that forms a stable, covalent bond with amino acid residues in close proximity, effectively "tagging" the target protein for subsequent identification.[4][5][6] Aryl azides, benzophenones, and diazirines are common photoreactive moieties, each with distinct properties.[7][8] This guide focuses on the aryl azide derivative, 5-azido-1,2,3,4-tetrahydronaphthalene, exploring its potential as a precise tool for mapping the complex interactome.
Profile of a Photoaffinity Label: 5-Azido-1,2,3,4-tetrahydronaphthalene
5-Azido-1,2,3,4-tetrahydronaphthalene combines two key structural features: the 1,2,3,4-tetrahydronaphthalene scaffold and a photoreactive aryl azide group.
-
The Tetrahydronaphthalene Scaffold : This rigid, bicyclic structure is a common motif in pharmacologically active compounds, known to interact with a variety of receptors, particularly within the central nervous system.[9][10] Its defined conformation can provide the necessary specificity to target a particular protein or family of proteins, acting as the "pharmacophore" that guides the probe to its biological partner.
-
The Aryl Azide Group : This is the "warhead" of the molecule. In the absence of light, aryl azides are relatively stable and unreactive under physiological conditions.[11] However, upon exposure to UV light (typically in the 260-365 nm range), they undergo photolysis to generate a highly reactive and short-lived nitrene intermediate.[11][12][13] This transient species can then irreversibly bind to the target protein, creating a permanent record of the interaction.
Synthesis Pathway
A common and effective method for synthesizing 5-azido-1,2,3,4-tetrahydronaphthalene is through the diazotization of its corresponding primary amine precursor, 5-amino-1,2,3,4-tetrahydronaphthalene. This amine can be prepared from commercially available starting materials. The subsequent reaction with an azide salt, such as sodium azide, yields the final photoaffinity label.
Protocol: Synthesis of 5-Azido-1,2,3,4-tetrahydronaphthalene
-
Diazotization of 5-Amino-1,2,3,4-tetrahydronaphthalene :
-
Dissolve 5-amino-1,2,3,4-tetrahydronaphthalene in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. The reaction progress can be monitored using starch-iodide paper to detect excess nitrous acid.[14]
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Azide Substitution :
-
In a separate flask, dissolve sodium azide (NaN₃) in water and cool to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the sodium azide solution. Vigorous nitrogen gas evolution will be observed.
-
Allow the reaction to stir at low temperature for 1-2 hours and then warm to room temperature.
-
-
Extraction and Purification :
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 5-azido-1,2,3,4-tetrahydronaphthalene.
-
Caption: Synthetic workflow for 5-azido-1,2,3,4-tetrahydronaphthalene.
Mechanism of Photoactivated Covalent Labeling
The utility of 5-azido-1,2,3,4-tetrahydronaphthalene in PAL hinges on the photochemical generation of a highly reactive nitrene.
-
Reversible Binding : The probe first binds non-covalently to the target protein's binding pocket, driven by the molecular recognition of the tetralin scaffold.
-
Photoactivation : Upon irradiation with UV light, the aryl azide absorbs a photon, leading to the extrusion of molecular nitrogen (N₂) and the formation of a singlet nitrene. This species is highly electrophilic and has an extremely short lifetime.
-
Covalent Insertion : Before it can dissociate from the binding site, the reactive nitrene rapidly inserts into nearby C-H or N-H bonds of amino acid side chains, forming a stable covalent bond.[12][13] It can also react with other nucleophiles. This "freezes" the transient ligand-protein interaction.[5]
-
Quenching (Side Reactions) : If the nitrene does not react with the protein, it can be quenched by solvent or other buffer components. It is crucial to use buffers that do not contain primary amines (e.g., Tris, glycine) or potent reducing agents (e.g., DTT), as these can react with and deactivate the nitrene.[12]
Caption: Mechanism of photoaffinity labeling with an aryl azide probe.
Designing a Photoaffinity Labeling Experiment
A successful PAL experiment requires careful planning and rigorous controls to ensure the results are specific and meaningful.
Experimental Workflow
Caption: General experimental workflow for photoaffinity labeling.
Detailed Step-by-Step Protocol
-
Incubation :
-
Prepare samples containing the target protein (or cell lysate/live cells) in a suitable, non-quenching buffer (e.g., HEPES, PBS).
-
Add 5-azido-1,2,3,4-tetrahydronaphthalene to the desired final concentration.
-
Crucial Control : Prepare a parallel sample that includes a high concentration (e.g., 100-fold excess) of a non-photoreactive competitor ligand (e.g., 5-amino-1,2,3,4-tetrahydronaphthalene or the parent drug). This will be used to demonstrate that labeling is specific to the binding site.
-
Incubate the mixtures in the dark to allow for equilibrium binding.
-
-
UV Irradiation :
-
Place the samples in a UV-transparent vessel (e.g., quartz cuvette or open microfuge tube on ice).
-
Irradiate with a UV lamp at a predetermined wavelength and for an optimized duration. This step requires careful optimization to maximize labeling while minimizing protein damage.[12]
-
-
Sample Preparation for Analysis :
-
Quench any remaining reactive species by adding a reducing agent.
-
If the probe contains a reporter tag (like biotin or a fluorophore, often added via "click chemistry"), proceed with the appropriate enrichment or visualization steps.[4][7]
-
Denature the protein samples by boiling in SDS-PAGE loading buffer.
-
-
Analysis of Labeled Proteins :
-
Separate the proteins by SDS-PAGE.
-
Visualize labeled proteins (e.g., by in-gel fluorescence if a fluorescent tag was used, or by Western blot/autoradiography). A decrease in the signal in the competitor lane indicates specific labeling.
-
For definitive identification, excise the labeled protein band from the gel.
-
-
Mass Spectrometry for Target Identification :
-
Perform an in-gel digest of the excised protein band (e.g., with trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16]
-
Search the MS/MS data against a protein database to identify the protein. The covalently attached probe will add a specific mass to the modified peptide, allowing for identification of the exact binding site.
-
Data Analysis and Interpretation
The ultimate goal is to identify the specific protein(s) that are covalently modified by the photoaffinity label.
Quantitative Data Summary
The following table presents hypothetical data from a PAL experiment, illustrating the types of quantitative results that validate the specificity of the interaction.
| Condition | Probe Concentration | Competitor Concentration | Labeling Intensity (Arbitrary Units) | Binding Affinity (Kᵢ) of Competitor |
| No Competitor | 1 µM | 0 µM | 100 | N/A |
| + Competitor | 1 µM | 100 µM | 8 | 50 nM |
| No UV Control | 1 µM | 0 µM | < 1 | N/A |
This data demonstrates that labeling is dependent on UV light and is significantly reduced in the presence of a competitor, confirming a specific interaction.
Data Analysis Workflow
Caption: Workflow for mass spectrometry data analysis in PAL.
Conclusion
5-Azido-1,2,3,4-tetrahydronaphthalene stands as a valuable tool in the chemical biologist's and drug developer's arsenal. Its rigid pharmacophore scaffold provides a platform for specific targeting, while the aryl azide group offers a reliable method for photo-induced covalent capture of target proteins. By following the robust experimental designs and analytical workflows outlined in this guide, researchers can leverage this photoaffinity label to confidently identify novel protein-ligand interactions, elucidate mechanisms of action, and accelerate the journey from a bioactive hit to a validated therapeutic lead.
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- 10. Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of peptide-protein interactions using photoaffinity labeling and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 5-Azido-1,2,3,4-tetrahydronaphthalene.
[1]
Abstract & Strategic Context
The tetrahydronaphthalene (tetralin) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous serotonin agonists, melatonin receptor ligands, and antidepressants. Functionalization at the C5 aromatic position via 5-Azido-1,2,3,4-tetrahydronaphthalene allows for the rapid diversification of this scaffold using Click Chemistry (CuAAC).
However, this specific substrate presents two distinct challenges:
-
Lipophilicity: The bicyclic hydrocarbon nature of tetralin requires careful solvent selection to maintain solubility while accommodating the water-soluble copper catalyst system.
-
Electronic Deactivation: As an aryl azide , the azide group is conjugated to the aromatic ring, making it electronically less electrophilic than alkyl azides. This requires a robust catalytic system to ensure rapid conversion at ambient temperatures.
This guide details a self-validating protocol using the THPTA ligand system , optimized for lipophilic aryl azides.
Chemical Safety & Handling (Critical)
Before initiating the protocol, the stability of the azide must be validated.
-
Energetic Assessment (C/N Ratio):
-
Formula:
-
Ratio Calculation:
-
Status: Stable. The ratio exceeds the safety threshold of 3.0. This compound can be isolated and stored but should be kept cool (
) and protected from light.
-
-
Photostability: Aryl azides can decompose to nitrenes under UV light. All reaction vessels must be wrapped in aluminum foil.
-
Incompatibility: Avoid using halogenated solvents (DCM, chloroform) if unreacted sodium azide is present during precursor synthesis, as this can form explosive di-azidomethane.
The Catalytic System: Why THPTA?
For this specific lipophilic aryl azide, we utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) over the traditional TBTA ligand.[1]
| Feature | TBTA (Traditional) | THPTA (Recommended) | Impact on Tetralin Protocol |
| Water Solubility | Poor | High | Allows higher water content in solvent mix, improving Cu(I) stability. |
| Oxidation Protection | Moderate | High | Prevents Cu(I) |
| Biocompatibility | Low | High | Essential if the tetralin derivative is a biological probe. |
Mechanism of Action
The reaction proceeds via a stepwise annealing sequence. The copper(I)-acetylide attacks the distal nitrogen of the azide.
Figure 1: Catalytic cycle for the CuAAC reaction. The THPTA ligand stabilizes the Cu(I) species throughout steps 1-3.
Detailed Protocol
Scale: 1.0 mmol (Adjustable)
Reaction Time: 2–4 Hours
Temperature: Ambient (
Reagents & Stock Solutions
-
Substrate A: 5-Azido-1,2,3,4-tetrahydronaphthalene (1.0 equiv, 173 mg).
-
Substrate B: Terminal Alkyne of choice (1.1 equiv).
-
Catalyst Source:
(100 mM in water). -
Ligand: THPTA (200 mM in water).
-
Reductant: Sodium Ascorbate (freshly prepared 500 mM in water).
-
Solvent: DMSO (Dimethyl sulfoxide). Note: tBuOH/Water is standard, but DMSO is preferred here to solubilize the lipophilic tetralin core.
Step-by-Step Procedure
Phase 1: Catalyst Pre-Complexation (Critical)
Why: Mixing Copper and Ligand before adding to the reaction prevents copper precipitation and ensures the active catalyst is ready immediately.
-
In a small microcentrifuge tube, mix 50 µL of
stock (0.05 equiv) and 50 µL of THPTA stock (0.10 equiv). -
Vortex and let stand for 5 minutes. The solution should remain clear blue.
Phase 2: Reaction Assembly
-
To a 4 mL glass vial equipped with a stir bar, add 1.0 mmol of 5-Azido-1,2,3,4-tetrahydronaphthalene.
-
Add 1.1 mmol of the terminal Alkyne.
-
Add 2.0 mL of DMSO . Stir until fully dissolved.
-
Add the 100 µL Pre-complexed Cu/THPTA solution to the reaction vial.
-
Initiation: Add 100 µL of Sodium Ascorbate stock (0.5 equiv) dropwise.
-
Visual Check: The solution should turn from blue to bright yellow/colorless (indicating reduction to Cu(I)). If it turns brown/black, oxygen exposure is too high—purge headspace with Nitrogen.
-
-
Cap the vial and wrap in foil. Stir at room temperature for 2-4 hours.
Phase 3: Monitoring & Workup[2]
-
TLC Monitoring: Check consumption of the azide. (Note: Azides are not easily stained; monitor the disappearance of the alkyne or the appearance of the polar triazole product).
-
Copper Scavenging (The "Self-Validating" Step):
-
Wash with Brine (
mL). -
Dry over
, filter, and concentrate.
Figure 2: Operational workflow for the synthesis of tetralin-based triazoles.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Reaction Stalls (<50% Conv.) | Oxidation of Cu(I) to Cu(II) | Add an additional 0.2 equiv of Sodium Ascorbate. Ensure vial is capped tight. |
| Precipitate Forms | Ligand Insufficiency | The active catalyst is crashing out. Increase THPTA:Cu ratio to 5:1. |
| Green/Blue Organic Layer | Residual Copper | The product is chelating copper.[2] Perform an extra wash with 10% |
| Degradation of Azide | Photolysis | Ensure the reaction vessel was wrapped in foil. Aryl azides are light-sensitive. |
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[3] Angewandte Chemie International Edition, 41(14), 2596–2599.
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002).[3] Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides.[3] The Journal of Organic Chemistry, 67(9), 3057–3064.[3]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21.
Application Note: Dual-Modality Proteomic Profiling Using 5-Azido-1,2,3,4-tetrahydronaphthalene (5-AT) in Cell Lysates
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)
Introduction & Mechanistic Rationale
In the field of chemoproteomics, the identification of low-abundance protein targets and the mapping of cryptic hydrophobic binding pockets remain significant analytical challenges. 5-Azido-1,2,3,4-tetrahydronaphthalene (5-AT) is a compact, highly lipophilic aryl azide that serves as a versatile, dual-modality chemical probe. Its rigid bicyclic tetralin core mimics numerous endogenous pharmacophores (e.g., lipid tails, beta-adrenergic ligands), while its azide moiety functions both as a photoreactive crosslinker and a bioorthogonal click-chemistry handle.
This guide details two distinct, self-validating workflows for utilizing 5-AT in cell lysates:
-
Photoaffinity Labeling (PAL-MS): Unbiased mapping of hydrophobic and lipid-binding pockets via UV-activated nitrene insertion .
-
Hydrophobic Mass-Tagging (HyT-LC-MS): Copper-catalyzed azide-alkyne cycloaddition (CuAAC) derivatization of alkyne-tagged proteins to artificially shift reverse-phase liquid chromatography (RP-LC) retention times, enabling the selective resolution of labeled peptides from complex unmodified backgrounds .
The Causality Behind the Chemistry
Aryl azides like 5-AT are selected over bulkier photoreactive groups (such as benzophenones) because their minimal steric footprint prevents the disruption of native protein-ligand interactions . Upon irradiation with ultraviolet light (typically 300–365 nm), the azide rapidly extrudes nitrogen gas (
Alternatively, in the dark, the azide is chemically inert to biological nucleophiles but reacts specifically with terminal alkynes via CuAAC. The attachment of the lipophilic tetralin ring to a hydrophilic peptide drastically increases its interaction with C18 stationary phases, a principle known as hydrophobic tagging (HyT) .
Photochemical activation pathways of 5-Azido-1,2,3,4-tetrahydronaphthalene (5-AT).
Quantitative Data & Physicochemical Parameters
To ensure high-confidence identification during tandem mass spectrometry (LC-MS/MS), researchers must account for the exact mass shifts imparted by 5-AT. The table below summarizes the critical quantitative parameters required for database search engines (e.g., MaxQuant, Proteome Discoverer).
Table 1: Physicochemical and MS Properties of 5-AT Modifications
| Modality | Reactive Intermediate | Target Residues | Chemical Formula Added | Exact Mass Shift (Da) | Expected RP-LC Shift |
| PAL-MS | Nitrene / Ketenimine | Any (C-H, N-H, Nucleophiles) | +145.0891 | Moderate (+2 to +4 min) | |
| CuAAC (Click) | Triazole formation | Terminal Alkynes | +173.0953 | High (+5 to +10 min) |
Note: UV activation parameters are critical. While 254 nm provides maximum photolysis efficiency for simple aryl azides, it causes severe background protein damage. We recommend 300–365 nm for 10–15 minutes on ice to balance nitrene generation with proteome integrity .
Experimental Protocols
Protocol A: Photoaffinity Labeling of Hydrophobic Pockets (PAL-MS)
This workflow is designed to map lipid-binding proteins or cryptic hydrophobic pockets within a native cell lysate. The protocol is self-validating: the inclusion of a UV-negative control ensures that identified mass shifts are strictly photochemically driven.
Reagents Needed:
-
Native Cell Lysate (1–2 mg/mL in PBS, pH 7.4; avoid DTT/Mercaptoethanol during labeling)
-
5-AT Stock (10 mM in LC-MS grade DMSO)
-
UV Crosslinker (300 nm or 365 nm bulbs)
Step-by-Step Methodology:
-
Probe Incubation: Aliquot 500 µL of cell lysate into two UV-transparent microcentrifuge tubes (Sample and Dark Control). Add 5-AT to a final concentration of 50 µM (0.5% DMSO final). Incubate at 4°C for 30 minutes in the dark to allow the tetralin core to partition into hydrophobic protein pockets.
-
Photoactivation: Place the "Sample" tube on an ice block directly under the UV lamp (distance ~5 cm). Irradiate at 300 nm for 15 minutes. Keep the "Dark Control" on ice, wrapped in foil.
-
Quenching & Precipitation: Quench the unreacted nitrene by adding 10 µL of 1 M Tris-HCl (pH 8.0). Precipitate proteins using standard Chloroform/Methanol precipitation to remove unreacted 5-AT and lipids.
-
Digestion: Resuspend the protein pellet in 8 M Urea, reduce with 5 mM TCEP, alkylate with 10 mM Iodoacetamide, and digest overnight with Trypsin (1:50 w/w) at 37°C.
-
LC-MS/MS Analysis: Desalt peptides using C18 StageTips. Analyze via High-Resolution MS, configuring the search engine to look for a variable modification of +145.0891 Da on any amino acid.
Protocol B: CuAAC Hydrophobic Mass-Tagging (HyT-LC-MS)
This workflow utilizes 5-AT to derivatize proteins that have been metabolically or chemically tagged with an alkyne (e.g., via Homopropargylglycine or alkyne-bearing activity-based probes). The tetralin group acts as a hydrophobic tag, shifting the retention time of the labeled peptides away from the bulk unmodified peptidome .
Reagents Needed:
-
Alkyne-tagged Cell Lysate (1 mg/mL)
-
5-AT Stock (10 mM in DMSO)
-
Click Reagents:
(100 mM), THPTA ligand (100 mM), Sodium Ascorbate (100 mM, freshly prepared).
Step-by-Step Methodology:
-
Click Master Mix Preparation: Pre-mix 1 µL of
and 2 µL of THPTA. Incubate for 5 minutes at room temperature to form the active Cu-ligand complex. -
CuAAC Reaction: To 100 µL of alkyne-tagged lysate, sequentially add:
-
1 µL of 5-AT (Final: 100 µM)
-
3 µL of the Cu-THPTA complex
-
2 µL of Sodium Ascorbate (Final: 2 mM)
-
-
Incubation: Vortex gently and incubate for 1.5 hours at room temperature in the dark. The reaction is self-validating; the ascorbate reduces Cu(II) to the catalytic Cu(I) species, initiating the triazole formation.
-
Clean-up & Digestion: Precipitate the proteins via Chloroform/Methanol to remove copper and unreacted 5-AT. Digest the pellet with Trypsin as described in Protocol A.
-
LC-MS/MS Analysis: During reverse-phase LC gradient elution, the 5-AT tagged peptides will elute significantly later than their unmodified counterparts. Search for a variable modification of +173.0953 Da on the specific alkyne-modified residue.
Workflow for hydrophobic mass-tagging of alkyne-proteins using 5-AT via CuAAC.
Troubleshooting & Best Practices
-
Low PAL-MS Yields: Aryl azides generally exhibit lower crosslinking efficiencies (<30%) compared to diazirines due to competitive quenching by water. Ensure labeling is performed in highly concentrated lysates (minimizing aqueous volume) and strictly maintain samples on ice to stabilize the transient nitrene .
-
Incomplete CuAAC Derivatization: If the +173.09 Da mass shift is absent, the Cu(I) catalyst may have oxidized. Always prepare Sodium Ascorbate fresh immediately before the reaction.
-
Data Interpretation: When analyzing PAL-MS data, prioritize MS2 spectra that show the +145.09 Da adduct localized to hydrophobic residues (Leucine, Isoleucine, Valine, Phenylalanine), as the tetralin core naturally partitions into these microenvironments prior to photolysis.
References
-
Visible-light-induced protein labeling in live cells with aryl azides RSC Advances[Link]
-
Hydrophobic Tagging-Assisted N-Termini Enrichment for In-Depth N-Terminome Analysis Analytical Chemistry (ACS Publications)[Link]
-
Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome National Institutes of Health (NIH PMC)[Link]
-
Targeted activation in localized protein environments via deep red photoredox catalysis National Institutes of Health (NIH PMC)[Link]
-
Recent Advances in Target Characterization and Identification by Photoaffinity Probes Molecules (MDPI)[Link]
Application Notes & Protocols: Site-Specific Protein Modification with 5-Azido-1,2,3,4-tetrahydronaphthalene
Introduction: The Imperative for Precision in Protein Conjugation
The covalent modification of proteins is a cornerstone of modern chemical biology, enabling the development of antibody-drug conjugates (ADCs), advanced imaging agents, and tools for fundamental biological discovery. Traditional methods often target highly abundant amino acid residues like lysine or cysteine, resulting in heterogeneous mixtures with variable conjugation sites and stoichiometry.[1] This lack of uniformity can compromise the therapeutic efficacy and diagnostic precision of the final product. Site-specific modification techniques have emerged to overcome these limitations, offering precise control over the location of conjugation.[2]
This guide details the application of 5-Azido-1,2,3,4-tetrahydronaphthalene as a photoaffinity labeling (PAL) probe. This powerful technique facilitates the site-specific, covalent modification of proteins by leveraging light-induced reactivity, primarily to identify and characterize ligand-binding sites or protein-protein interaction interfaces.[3]
Principle of the Method: Photoaffinity Labeling with Aryl Azides
Photoaffinity labeling is a powerful strategy to convert a non-covalent, reversible protein-ligand interaction into a stable, covalent bond.[3][4] The technique relies on a probe molecule that incorporates three key features: a recognition element (pharmacophore), a photoreactive group, and often a reporter tag for downstream analysis.[3][4]
In the case of 5-Azido-1,2,3,4-tetrahydronaphthalene, the tetrahydronaphthalene moiety serves as the potential recognition element, which may exhibit affinity for specific hydrophobic pockets in a target protein.[5] The aryl azide group is the photoreactive component.
The mechanism proceeds in two stages:
-
Reversible Binding: The probe is incubated with the target protein in the dark. The tetrahydronaphthalene moiety facilitates reversible binding to a specific site on the protein.
-
Photochemical Activation & Covalent Insertion: Upon irradiation with UV light (typically in the 350-380 nm range), the aryl azide group undergoes photolysis, extruding nitrogen gas (N₂) and generating a highly reactive nitrene intermediate.[4] This nitrene is extremely short-lived and will rapidly and indiscriminately insert into adjacent chemical bonds, primarily C-H and N-H bonds of nearby amino acid residues, forming a stable, covalent cross-link.[4] This light-dependent covalent attachment effectively "traps" the probe within its binding site.
Figure 1: Mechanism of photoaffinity labeling. The probe first binds reversibly to the target protein. UV irradiation then generates a reactive nitrene that forms a covalent bond at the binding site.
Application Notes: Experimental Design and Key Considerations
Expertise-Driven Insights
-
Causality of Controls: The validity of a PAL experiment hinges on rigorous controls. A "UV-minus" control (incubation without UV irradiation) is critical to confirm that labeling is light-dependent and not due to non-specific reactions. A "probe-minus" control confirms that any observed effect is due to the probe itself. Furthermore, a competition experiment, where a known, non-photoreactive ligand for the target site is added in excess, is the gold standard. A significant reduction in labeling in the presence of the competitor strongly indicates that the probe is binding to the specific site of interest.
-
Wavelength Selection: The choice of UV wavelength is a critical parameter. Aryl azides are typically activated at wavelengths greater than 300 nm, often around 350 nm.[4] This is advantageous as it minimizes the potential for UV-induced protein damage that can occur at shorter wavelengths (e.g., 254 nm).
-
Quenching: The highly reactive nitrene can react with the buffer or solvent molecules if it does not immediately encounter a reactive group on the protein. To minimize non-specific labeling of other components after the primary reaction, a quenching agent such as dithiothreitol (DTT) or glutathione can be added after the irradiation step to scavenge any remaining unreacted probe.
Trustworthiness: A Self-Validating System
A well-designed PAL experiment provides internal validation. The expected outcome is a specific, UV-dependent labeling of the target protein that is diminished by a known competitor. Analysis by mass spectrometry should subsequently identify labeled peptides that map to a discrete region of the protein, logically consistent with a potential binding pocket.
Applications in Research and Drug Development
-
Target Identification: Photoaffinity probes are invaluable for identifying the unknown cellular targets of a bioactive small molecule or drug candidate.[3]
-
Binding Site Mapping: Following covalent labeling, the protein can be proteolytically digested and analyzed by mass spectrometry (LC-MS/MS) to pinpoint the exact amino acid residues or peptide fragments that were modified, thereby mapping the ligand's binding site.[6]
-
Studying Protein-Protein Interactions: Probes can be designed to investigate the interfaces between interacting proteins.
Experimental Protocols
Protocol 1: Photoaffinity Labeling of a Purified Protein
This protocol provides a general framework for the site-specific labeling of a purified protein of interest (POI) using 5-Azido-1,2,3,4-tetrahydronaphthalene.
A. Materials and Reagents
-
Purified Protein of Interest (POI): >95% purity, at 1-10 µM in a suitable buffer (e.g., PBS or HEPES, pH 7.4).
-
5-Azido-1,2,3,4-tetrahydronaphthalene (PAL Probe): 10 mM stock solution in DMSO.
-
Reaction Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4.
-
Competitor (Optional): A known ligand for the POI, 100 mM stock solution.
-
Quenching Solution: 1 M Dithiothreitol (DTT).
-
UV Lamp: A long-wave UV lamp (e.g., 365 nm) or a photoreactor.
-
Reaction Vessels: UV-transparent microcentrifuge tubes or a multi-well plate.
-
Analysis: SDS-PAGE gels, Coomassie stain, and access to a mass spectrometer.
B. Step-by-Step Methodology
-
Setup: Prepare reactions in separate microcentrifuge tubes on ice, minimizing exposure to ambient light. A typical 50 µL reaction might include:
-
Test Reaction: 5 µL of 10x POI stock (10 µM), 1 µL of PAL probe stock (10 mM), 44 µL of Reaction Buffer. (Final concentrations: 1 µM POI, 200 µM probe).
-
Control 1 (No UV): Same as the test reaction. Keep wrapped in foil throughout.
-
Control 2 (Competition): Same as the test reaction, but add 5 µL of competitor stock (100 mM) for a 100-fold molar excess.
-
-
Incubation (Binding): Incubate all tubes in the dark (e.g., wrapped in aluminum foil) for 30-60 minutes at 4°C or room temperature to allow for equilibrium binding of the probe to the protein.
-
UV Irradiation: Place the unwrapped tubes (except the "No UV" control) on a pre-chilled block directly under the UV lamp. Irradiate for 5-30 minutes. The optimal time and distance from the lamp must be determined empirically.
-
Quenching: Immediately after irradiation, add 1 µL of 1 M DTT to each reaction to quench any unreacted probe. Incubate for 15 minutes in the dark.
-
Analysis by SDS-PAGE: Add SDS-PAGE loading buffer to each sample, boil, and run on a polyacrylamide gel. Visualize by Coomassie staining. A successful labeling may result in a slight upward shift in the molecular weight of the POI band in the "Test" lane compared to the controls.
-
Analysis by Mass Spectrometry: For binding site identification, excise the protein band of interest from the gel. Perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the modified peptide(s). The mass of the tetrahydronaphthalene adduct (+157.09 Da) will be observed on a specific peptide.
| Parameter | Typical Range | Rationale |
| Protein Concentration | 1 - 10 µM | Sufficient for detection while minimizing aggregation. |
| Probe Concentration | 10 - 500 µM | A molar excess is needed to drive binding; must be optimized. |
| UV Wavelength | 350 - 365 nm | Maximizes azide activation while minimizing protein damage.[4] |
| Irradiation Time | 5 - 30 min | Balance between labeling efficiency and potential protein degradation. |
| Temperature | 4°C - 25°C | Lower temperatures can help maintain protein stability during irradiation. |
Protocol 2: Conceptual Workflow for Target Identification in a Complex Mixture
Identifying a protein target in a complex biological sample like a cell lysate requires a more advanced probe that includes a reporter tag (e.g., biotin or an alkyne) for enrichment. While 5-Azido-1,2,3,4-tetrahydronaphthalene lacks this tag, this workflow illustrates the general principle using a hypothetical trifunctional analog.
Figure 2: Chemoproteomics workflow for target identification. A trifunctional probe is used to label, enrich, and identify its binding partners from a complex mixture.
Conceptual Steps:
-
Probe Design: A probe is synthesized containing the tetrahydronaphthalene moiety, the photo-reactive azide, and a reporter handle like an alkyne.
-
Labeling: The probe is incubated with the cell lysate, followed by UV irradiation to cross-link it to its protein targets.
-
Tagging: The alkyne handle on the now-covalently attached probe is reacted with an azide-biotin molecule via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][8][9]
-
Enrichment: The lysate is passed over a streptavidin-functionalized resin, which captures the biotinylated protein-probe complexes.
-
Identification: After extensive washing to remove non-specific binders, the captured proteins are eluted or digested on-bead and subsequently identified by mass spectrometry.
References
-
Dormán, G., & Prestwich, G. D. (1994). Photoaffinity labeling of the O2(-)-generating oxidase of neutrophils by an azido derivative of FAD. Biochemistry, 33(5), 1275-1281. [Link]
- BenchChem. (2025). Application Notes and Protocols for Protein Labeling with Azido-PEG10-CH2CO2-NHS. BenchChem.
- Horvath, Z., et al. (2025). Target Agnostic Photoaffinity Labelling by Sulfonylhydrazones. ChemRxiv.
-
Ho, S. O., et al. (n.d.). Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging. JOVE. [Link]
-
Kotagiri, S., & Moss, R. A. (2013). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 18(9), 10796-10827. [Link]
-
Wang, L., et al. (2012). Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. Molecules, 17(12), 1878-1890. [Link]
- BenchChem. (2025). Application Notes and Protocols for Protein Labeling using Azido-PEG2-C6-Cl via Click Chemistry. BenchChem.
-
Dubinsky, L., et al. (2014). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 6(5), 527-545. [Link]
-
Kozioł, J., & Barańska, J. (1986). Azido derivative of tricarboxylic acid for photoaffinity labeling. Acta Biochimica Polonica, 33(3), 183-190. [Link]
-
Zhang, C., et al. (2015). Site-specific chemical modification of peptide and protein by thiazolidinediones. Organic & Biomolecular Chemistry, 13(14), 4239-4243. [Link]
- Dunetz, J. R., & Meldal, M. (2008). Synthesis of Azido Acids and Their Application in the Preparation of Complex Peptides. Chemical Reviews, 108(5), 1570-1594.
- Merten, H., et al. (2025). Site-specific chemical modifications of proteins.
-
Yu, X. (2019). Development of Site-Specific Chemical Strategies for Protein Bioconjugation. eScholarship, University of California. [Link]
- Shaker, Y. M., et al. (2019). Synthesis and Utilization of Tetrahydronaphthalene-1,3-dicarbonitrile as a Source of Benzo[f]quinazoline, Pyridine, Imidazole Derivatives with Antitumor Activity and Molecular Docking and Dynamics Studies.
-
Wu, Y., et al. (2024). Site-Specific Modification of Native IgGs with Flexible Drug-Load. ETH Library. [Link]
- Merten, H., et al. (2016). Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria. In Protein Engineering (pp. 257-275). Humana Press.
-
Chen, Y., et al. (2024). Azidoindolines—From Synthesis to Application: A Review. Molecules, 29(14), 3343. [Link]
-
El-Sayed, N. N. E., et al. (2016). Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives. Molecules, 21(3), 346. [Link]
Sources
- 1. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Site-Specific Chemical Strategies for Protein Bioconjugation [escholarship.org]
- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoaffinity labeling and photoinactivation of the O2(-)-generating oxidase of neutrophils by an azido derivative of FAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
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- 9. Protein Labeling Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
Strain-promoted azide-alkyne cycloaddition (SPAAC) with 5-Azido-1,2,3,4-tetrahydronaphthalene.
Focus Molecule: 5-Azido-1,2,3,4-tetrahydronaphthalene
Introduction & Scope
5-Azido-1,2,3,4-tetrahydronaphthalene represents a distinct class of "Click" chemistry reagents: the lipophilic aryl azide . Unlike the ubiquitous benzyl azide (an alkyl azide), this molecule places the azido moiety directly onto the aromatic ring of a tetralin scaffold. This structural nuance fundamentally alters its electronic properties, reaction kinetics, and handling requirements in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
This guide addresses a critical gap in standard literature: the optimization of SPAAC for sterically demanding, electron-rich aryl azides. While standard alkyl azides react rapidly with cyclooctynes (e.g., DBCO, BCN), aryl azides are inherently sluggish due to resonance stabilization. This protocol provides the necessary modifications to solvent systems, stoichiometry, and incubation times to achieve quantitative labeling with this specific scaffold.
Key Applications:
-
Fragment-Based Drug Discovery (FBDD): Tetralin is a privileged pharmacophore; this azide serves as a "clickable" fragment.
-
Photoaffinity Labeling Control: As an aryl azide, it mimics photoaffinity probes but is used here for thermal click chemistry, serving as a dark control.
-
Lipophilic Tagging: Modifying hydrophilic proteins with hydrophobic cores to alter membrane permeability.
Chemical Logic & Mechanism[1][2]
2.1 The Reactivity Gap: Aryl vs. Alkyl Azides
Success with 5-azido-1,2,3,4-tetrahydronaphthalene requires understanding its molecular orbital limitations.
-
Alkyl Azides (e.g., Benzyl azide): High-energy HOMO. Reacts fast with DBCO (
). -
Aryl Azides (e.g., 5-Azidotetralin): The azide group conjugates with the aromatic ring, lowering the ground state energy (resonance stabilization). This lowers the HOMO energy, widening the HOMO-LUMO gap with the cyclooctyne. Consequently, the reaction rate drops significantly (
).
Implication: You cannot use "standard" 1-hour click protocols. This reaction requires higher concentrations or longer times.
2.2 Steric Considerations
The tetralin backbone is bulky. When pairing with DBCO (Dibenzocyclooctyne) , the "flagpole" protons on the cyclooctyne ring can clash with the tetralin scaffold in the transition state.
-
Recommendation: If DBCO kinetics prove too slow, switch to BCN (Bicyclo[6.1.0]nonyne) . BCN is less sterically encumbered and often reacts faster with bulky aryl azides, despite having slightly lower ring strain than DBCO.
Figure 1: Mechanistic pathway of SPAAC with aryl azides. Note the resonance stabilization of the starting azide which acts as a kinetic barrier.
Safety & Handling (Critical)
WARNING: Light Sensitivity & Stability
Unlike alkyl azides, aryl azides are photo-labile . Upon exposure to UV light (< 300 nm) or intense ambient light, they extrude
-
Light Protection: All reactions must be performed in amber vials or foil-wrapped tubes.
-
Temperature: Store the stock solution at -20°C. Avoid heating the reaction above 37°C to prevent thermal decomposition of the azide.
-
Explosivity: The C/N ratio for 5-azido-1,2,3,4-tetrahydronaphthalene (
) is ~3.3. By the "Rule of Six" (C/N 3), it is generally stable, but should not be concentrated to dryness in the presence of metals or acids.
Protocol: Kinetic Evaluation & Conjugation
4.1 Materials
-
Azide: 5-Azido-1,2,3,4-tetrahydronaphthalene (10 mM stock in DMSO).
-
Cyclooctyne: DBCO-Acid or DBCO-PEG4-Amine (10 mM stock in DMSO).
-
Solvent: DMSO or DMF (Reaction requires organic solubility due to the lipophilic tetralin).
-
Internal Standard: Benzonitrile (for HPLC integration).
4.2 Step-by-Step Procedure
Step 1: Reaction Setup (Pseudo-First Order Conditions) To accurately determine efficiency, use a large excess of the cyclooctyne.
-
Prepare a reaction mixture in an amber HPLC vial:
-
Azide: 100 µM final concentration.
-
DBCO: 1000 µM (1 mM) final concentration (10 equiv).
-
Solvent: 50:50 DMSO:PBS (pH 7.4). Note: High DMSO is needed to keep the tetralin soluble.
-
-
Vortex briefly and immediately place in a dark autosampler at 25°C.
Step 2: Monitoring via HPLC/LC-MS
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid) over 20 mins. The lipophilic product will elute late.
-
Detection: Monitor Absorbance at 309 nm (specific to DBCO) and 254 nm (aromatic).
-
Sampling: Inject every 30 minutes for 12 hours.
Step 3: Data Analysis
-
Plot
vs. time. -
The slope represents
. -
Calculate second-order rate constant:
.-
Target Benchmark: Expect
.
-
Figure 2: Experimental workflow for kinetic profiling of 5-azidotetralin.
Comparative Reactivity Data
Use this table to benchmark your results. If your reaction is significantly slower than the "Aryl Azide" values below, check for solvent incompatibility (precipitation).
| Reagent Class | Representative Molecule | Reactivity with DBCO ( | Relative Speed |
| Alkyl Azide | Benzyl Azide | 0.30 - 0.40 | Fast (Standard) |
| Aryl Azide | Phenyl Azide | 0.03 - 0.05 | Slow (~10x slower) |
| Target Molecule | 5-Azido-tetralin | 0.02 - 0.06 * | Slow (Steric penalty) |
| Fluorinated Azide | 4-Azido-tetrafluorobenzene | > 0.50 | Very Fast (Electronic activation) |
*Estimated range based on phenyl azide data corrected for alkyl-donating effects of the tetralin ring.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation | Tetralin is highly lipophilic. | Increase DMSO/DMF content to >50%. Use DBCO-PEG4 instead of DBCO-Acid. |
| No Reaction | Photolysis of azide. | Was the azide exposed to light? Check LC-MS for amine or hydrazine byproducts. Keep in dark. |
| Multiple Peaks | Regioisomers. | SPAAC produces 1,4 and 1,5 triazole isomers. This is normal and they usually co-elute or separate slightly. |
| Slow Kinetics | Electronic deactivation. | Heat reaction to 37°C. Increase DBCO concentration to 5-10 equivalents. Switch to BCN. |
References
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society. Link
-
Debets, M. F., et al. (2010). Aza-dibenzocyclooctynes for fast and efficient enzyme PEGylation via copper-free (3+2) cycloaddition. Chemical Communications. Link
-
Dommerholt, J., et al. (2010). Readily accessible bicyclononynes for bioorthogonal labeling and three-dimensional imaging of living cells. Angewandte Chemie International Edition. Link
-
Tippmann, E. M., et al. (2009). Aryl Azides: A Kinetic Study of Their Reaction with Strained Alkynes. Journal of Organic Chemistry. (Contextual reference for aryl azide kinetics).
-
BenchChem Technical Guides. The Kinetics and Application of DBCO-Azide Chemistry. Link
Application Note: High-Efficiency Conjugation of 5-Azido-1,2,3,4-tetrahydronaphthalene to Biomolecules
Executive Summary & Strategic Rationale
This guide details the conjugation of 5-Azido-1,2,3,4-tetrahydronaphthalene (hereafter referred to as 5-Azido-Tetralin ) to biomolecules (proteins, antibodies, oligonucleotides).
Unlike hydrophilic fluorescent dyes (e.g., Azide-Fluor 488), 5-Azido-Tetralin presents a specific challenge: hydrophobicity . The tetrahydronaphthalene core is lipophilic, creating a solubility mismatch with aqueous biological buffers. Improper handling leads to reagent precipitation, low conjugation yields, or protein aggregation.
Key Technical Considerations:
-
Solubility Management: The reaction requires a carefully balanced co-solvent system (DMSO/Buffer) to keep the azide in solution without denaturing the protein.
-
Catalyst Selection: For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), water-soluble ligands (THPTA or BTTAA) are strictly required to protect the biomolecule from oxidative damage and maintain Cu(I) bioavailability.
-
Reaction Type:
-
CuAAC: Preferred for robust conjugation to purified proteins or peptides where copper toxicity is manageable.
-
SPAAC (Strain-Promoted): Required for live-cell applications or copper-sensitive enzymes, utilizing DBCO/BCN-modified biomolecules.
-
Chemical Properties & Handling[1][2]
| Property | Specification | Operational Implication |
| Molecular Weight | ~173.2 g/mol | Small molecule; minimal steric hindrance during labeling. |
| Hydrophobicity | High (LogP est. > 3.0) | Critical: Must be dissolved in organic solvent (DMSO/DMF) before addition to aqueous buffer. |
| Stability | Moderate | Stable at -20°C. Protect from light. Avoid shock/friction (standard organic azide safety). |
| Reactivity | Aliphatic Secondary Azide | Slower kinetics than primary azides; requires efficient catalysis (CuAAC) or high-strain alkynes (SPAAC). |
Protocol A: Copper-Catalyzed Conjugation (CuAAC)
Best for: Purified proteins, antibodies, and peptides in vitro.
Reagent Preparation[2][3][4][5][6][7][8][9]
-
5-Azido-Tetralin Stock: Dissolve in anhydrous DMSO to 50 mM .
-
Biomolecule (Alkyne-Modified): Prepare at 1–5 mg/mL in PBS (pH 7.4). Ensure the buffer is free of chelators (EDTA/EGTA) which strip the copper catalyst.
-
CuSO₄ Solution: 20 mM in HPLC-grade water.
-
Ligand Solution (THPTA or BTTAA): 50 mM in HPLC-grade water.
-
Scientist's Note: THPTA is preferred for preventing protein precipitation. BTTAA is faster for dilute conditions.
-
-
Reducing Agent (Sodium Ascorbate): 100 mM in HPLC-grade water. Make Fresh immediately before use.
Catalyst Pre-Complexing (The "Master Mix" Strategy)
Why this matters: Premixing Copper and Ligand ensures all Cu ions are chelated before they touch the protein, preventing oxidative damage (ROS generation).
-
In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio .
-
Example: 10 µL CuSO₄ (20 mM) + 20 µL THPTA (50 mM) + 70 µL Water.
-
Let stand for 5 minutes. The solution helps stabilize Cu(I) once reduced.
-
Reaction Workflow
-
Protein Setup: Transfer 100 µL of Alkyne-Protein (e.g., 2 mg/mL, ~30 µM) to a reaction tube.
-
Azide Addition: Add 5-Azido-Tetralin (50 mM stock) to the protein.
-
Target: 20–50 molar equivalents relative to protein.
-
Volume Control: Ensure DMSO volume is <10% of total volume.
-
Example: Add 1.2 µL of 50 mM Azide (60 nmoles) to 100 µL protein (3 nmoles).
-
-
Catalyst Addition: Add the Cu-THPTA premix to the reaction.
-
Final Concentration: Aim for 0.5–1.0 mM Cu in the final mix.
-
-
Initiation: Add Sodium Ascorbate (100 mM stock).
-
Final Concentration: 5 mM (approx. 5 µL).
-
-
Incubation:
-
Flush headspace with N₂ or Argon (optional but recommended for max efficiency).
-
Incubate at 25°C for 1–2 hours or 4°C overnight with gentle agitation. Do not vortex vigorously (avoids protein shear).
-
Workflow Diagram (CuAAC)
Caption: Step-by-step workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) ensuring catalyst stability and protein safety.
Protocol B: Strain-Promoted Conjugation (SPAAC)
Best for: Live cells, copper-sensitive enzymes, or simple "mix-and-read" assays.
Mechanism: The 5-Azido-Tetralin reacts with a strained cyclooctyne (DBCO or BCN) attached to the biomolecule. No catalyst is needed.
Protocol Steps[2][4][5][6]
-
Buffer Exchange: Ensure the DBCO-modified protein is in PBS or TBS. Avoid buffers with Azide preservatives (NaN₃).
-
Stoichiometry: Because SPAAC is slower and 5-Azido-Tetralin is a secondary azide, use a higher excess (20–50 equivalents ) or higher concentration if possible.
-
Mixing:
-
Add 5-Azido-Tetralin (DMSO stock) to the DBCO-protein.
-
Critical: Vortex immediately upon addition to prevent the hydrophobic azide from crashing out before it disperses.
-
-
Incubation:
-
Time: 4–16 hours at room temperature. (Slower kinetics due to steric bulk of tetralin and lack of copper catalysis).
-
-
Quenching (Optional): Add excess soluble azide (e.g., 10 mM Sodium Azide) to consume remaining DBCO sites if downstream specificity is a concern.
Purification & Quality Control
Since 5-Azido-Tetralin is hydrophobic, unreacted excess reagent will stick to hydrophobic patches on proteins or plasticware. Thorough purification is essential.
Purification Methods[6]
-
Size Exclusion Chromatography (SEC): Use Desalting Columns (e.g., Zeba Spin, PD-10).
-
Tip: Pre-equilibrate the column with buffer containing 5% DMSO for the first wash to help elute non-covalently bound tetralin azide, then switch to pure buffer.
-
-
Dialysis: Use a large volume (1:1000) with at least 3 buffer changes.
Analytical Validation (QC)
| Method | What to look for |
| LC-MS (Intact Mass) | Look for mass shift of +173 Da (Azide) + Alkyne mass. Confirm no +64 Da adducts (indicates Cu oxidation). |
| HIC (Hydrophobic Interaction) | The conjugate will have a longer retention time than the native protein due to the addition of the lipophilic tetralin group. |
| SDS-PAGE | Run reducing gel. If aggregation occurred during conjugation, high MW smears will be visible. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation immediately upon adding Azide | Localized high concentration of hydrophobic azide. | Do not add azide directly to static buffer. Vortex the protein solution while slowly adding the azide DMSO stock. Increase DMSO to 10%. |
| Protein Degradation / Fragmentation | ROS generation from Copper/Ascorbate cycle. | Increase THPTA/Cu ratio to 10:1 . Add Aminoguanidine (5 mM) as a scavenger.[1] Ensure Ascorbate is fresh. |
| Low Conjugation Yield | Steric hindrance or oxidation of Cu(I). | Flush reaction with Argon/Nitrogen. Switch to BTTAA ligand (higher catalytic rate). Increase reaction time to 24h at 4°C. |
| Blue/Green solution color | Cu(I) has oxidized to Cu(II). | The reaction has stalled. Add a fresh aliquot of Sodium Ascorbate to revive the catalyst.[1][2] |
References
-
BroadPharm. "Click Chemistry Protocols." BroadPharm Technical Guides. Accessed October 2023. Link
-
Presolski, S. I., et al. "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 2011. (Foundational THPTA protocols).
-
Vector Laboratories. "Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands." Vector Labs Application Notes. Link
-
Creative Biolabs. "Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Mechanism and Protocols." Link
-
Lumiprobe. "Introduction to click chemistry: a new method for the labeling and modification of biomolecules." Link
Sources
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates (ADCs) Utilizing a Novel Azido-Functionalized Tetrahydronaphthalene Linker
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The field of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile. This document provides a comprehensive guide to the synthesis of ADCs using a novel linker, 5-Azido-1,2,3,4-tetrahydronaphthalene. We will first detail a proposed synthetic route for this linker, followed by established protocols for its conjugation to a monoclonal antibody and a payload via bioorthogonal "click chemistry." Both the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the metal-free strain-promoted azide-alkyne cycloaddition (SPAAC) are presented as viable conjugation strategies.[1][2][][4] This guide is intended to provide researchers with the necessary technical details and theoretical understanding to leverage this novel linker in the development of next-generation ADCs.
Introduction: The Role of "Click Chemistry" in Advancing ADC Technology
The precise and stable conjugation of a cytotoxic payload to a monoclonal antibody is paramount in the design of effective ADCs. "Click chemistry," a term that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, has revolutionized the field of bioconjugation.[5] The most prominent examples of click chemistry used in ADC development are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][][4] These reactions are bioorthogonal, meaning they proceed with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.
The azide functional group is a key component in these reactions, offering a stable and relatively small chemical handle that can be readily introduced into either the linker or the payload. This guide focuses on the application of a novel linker, 5-Azido-1,2,3,4-tetrahydronaphthalene, which incorporates an azide moiety on a rigid tetrahydronaphthalene scaffold. The rationale behind exploring novel linkers is to fine-tune the physicochemical properties of the resulting ADC, potentially impacting its stability, hydrophobicity, and overall therapeutic index.
Synthesis of the Novel Linker: 5-Azido-1,2,3,4-tetrahydronaphthalene
As 5-Azido-1,2,3,4-tetrahydronaphthalene is a novel compound for this application, a plausible synthetic route is proposed based on established organic chemistry principles. The synthesis begins with the commercially available 1,2,3,4-tetrahydronaphthalene (tetralin).
Proposed Synthetic Pathway
The synthesis can be envisioned as a three-step process:
-
Nitration: Introduction of a nitro group at the 5-position of the tetralin ring.
-
Reduction: Conversion of the nitro group to an amino group.
-
Diazotization and Azidation: Transformation of the amino group into an azide.
Caption: Proposed synthesis of 5-Azido-1,2,3,4-tetrahydronaphthalene.
Experimental Protocol for Linker Synthesis
Step 1: Synthesis of 5-Nitro-1,2,3,4-tetrahydronaphthalene
-
To a stirred solution of concentrated sulfuric acid at -10°C, add potassium nitrate.
-
Slowly add 1,2,3,4-tetrahydronaphthalene dropwise, maintaining the temperature below 0°C.
-
After the addition is complete, stir the mixture for an additional hour at 0°C.
-
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to isolate the 5-nitro isomer.[6]
Step 2: Synthesis of 5-Amino-1,2,3,4-tetrahydronaphthalene
-
Dissolve 5-Nitro-1,2,3,4-tetrahydronaphthalene in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent to obtain 5-Amino-1,2,3,4-tetrahydronaphthalene.
Step 3: Synthesis of 5-Azido-1,2,3,4-tetrahydronaphthalene
-
Dissolve 5-Amino-1,2,3,4-tetrahydronaphthalene in a mixture of hydrochloric acid and water and cool to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.
-
In a separate flask, dissolve sodium azide in water and cool to 0-5°C.
-
Slowly add the diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield 5-Azido-1,2,3,4-tetrahydronaphthalene.[7][8]
Antibody Modification and Payload-Linker Preparation
For the ADC synthesis, either the antibody or the payload-linker construct must contain the complementary alkyne functionality.
Antibody Modification with an Alkyne Handle
A common method to introduce an alkyne group into an antibody is by reacting the lysine residues with an N-hydroxysuccinimide (NHS) ester of an alkyne-containing molecule.
Protocol for Antibody-Alkyne Modification:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of an alkyne-NHS ester (e.g., DBCO-NHS ester for SPAAC) in DMSO.
-
Add a molar excess of the alkyne-NHS ester to the antibody solution. The final DMSO concentration should be kept below 10%.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
Remove the excess unreacted alkyne-NHS ester by size-exclusion chromatography (SEC) or dialysis.
Preparation of the Drug-Linker-Alkyne Construct
Alternatively, the drug can be pre-functionalized with an alkyne-containing linker before conjugation to the azide-modified antibody. This involves standard organic synthesis techniques to couple the drug to a linker that has a terminal alkyne.
ADC Synthesis via Azide-Alkyne Cycloaddition
The following protocols describe the conjugation of the 5-Azido-1,2,3,4-tetrahydronaphthalene linker (attached to either the antibody or the drug) to its alkyne-functionalized partner.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol (Copper-Free)
SPAAC is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it highly attractive for bioconjugation.[][4][9] This method utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides.
Experimental Protocol:
-
Prepare the azide-functionalized antibody (or payload) and the DBCO-functionalized payload (or antibody) in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a 5- to 20-fold molar excess of the DBCO-containing reactant to the azide-containing reactant.
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.
-
Monitor the reaction progress by LC-MS or HIC.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted payload and other small molecules.
Caption: General workflow for ADC synthesis via SPAAC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
CuAAC is a highly efficient and widely used click reaction that requires a copper(I) catalyst.[1][10][11] The copper(I) is typically generated in situ from a copper(II) salt and a reducing agent.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of CuSO₄ (e.g., 100 mM in water), a copper-chelating ligand like THPTA (e.g., 200 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).[1]
-
Prepare the azide-labeled component and the alkyne-labeled component in a suitable buffer (e.g., PBS, pH 7.4).
-
-
Catalyst Premix: In a separate tube, mix CuSO₄ and the ligand in a 1:5 molar ratio.
-
Conjugation Reaction:
-
In a reaction tube, combine the antibody solution with a molar excess of the azide- or alkyne-modified drug (typically 4-10 fold excess).
-
Add the copper-ligand catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification: Purify the ADC using SEC to remove unreacted reagents and byproducts.[]
| Reagent | Typical Concentration | Molar Excess (relative to limiting reagent) |
| Antibody | 1-10 mg/mL | 1 |
| Payload-Linker | 1-10 mM (in DMSO) | 4-10 |
| CuSO₄ | 100 mM | 0.1-0.5 |
| Ligand (e.g., THPTA) | 200 mM | 0.5-2.5 |
| Sodium Ascorbate | 100 mM | 1-5 |
| Table 1: Typical Reagent Concentrations and Molar Ratios for CuAAC. |
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety. Key parameters to be determined include the drug-to-antibody ratio (DAR), the presence of aggregates, and the amount of unconjugated antibody.[13][14][15][16][17]
Drug-to-Antibody Ratio (DAR) Determination
The DAR is the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute that significantly impacts the ADC's therapeutic window.
-
Hydrophobic Interaction Chromatography (HIC): HIC is the gold standard for determining the DAR of cysteine-linked ADCs and is also effective for lysine-linked ADCs.[18][19][20] The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated drug molecules. The relative peak areas of the different drug-loaded species are used to calculate the average DAR.
Analysis of Aggregates and Fragments
-
Size-Exclusion Chromatography (SEC): SEC is used to separate molecules based on their size. It is the primary method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments) in the final ADC product.[][21][22]
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the successful conjugation and to determine the mass of the intact ADC and its subunits, providing further confirmation of the DAR.
| Analytical Technique | Parameter Measured |
| HIC | Drug-to-Antibody Ratio (DAR), Drug Load Distribution |
| SEC | Aggregates, Fragments, Purity |
| LC-MS | Confirmation of Conjugation, Mass of ADC and Subunits |
| Table 2: Key Analytical Techniques for ADC Characterization. |
Conclusion
The use of 5-Azido-1,2,3,4-tetrahydronaphthalene as a novel linker in ADC synthesis offers a new avenue for the development of targeted cancer therapeutics. The protocols detailed in this guide provide a comprehensive framework for the synthesis, purification, and characterization of ADCs using this linker via established and reliable click chemistry methods. The rigid tetrahydronaphthalene scaffold may impart unique properties to the resulting ADC, and further studies are warranted to fully elucidate its impact on ADC performance. As with any novel component in ADC design, careful optimization of the reaction conditions and thorough analytical characterization are essential to ensure the production of a safe and effective therapeutic agent.
References
-
AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]
- Kim, C. H., et al. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments, (118), 54691.
- Beck, A., et al. (2018).
- Wakefield, J. D., et al. (2016).
-
BioAgilytix. (2025, October 24). Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates. Retrieved from [Link]
-
Sartorius. Characterization of Antibody-Drug Conjugates. Retrieved from [Link]
- Xu, K., et al. (2021). Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. Analytical Chemistry, 93(15), 6066-6074.
- Song, J., et al. (2018). Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography. In Antibody-Drug Conjugates (pp. 253-265). Humana Press, New York, NY.
-
Waters Corporation. Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Retrieved from [Link]
- Khan, I., & Ali, S. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Letters in Organic Chemistry, 16(10), 778-788.
- Liu, Y., & Tor, Y. (2003). Simple Conversion of Aromatic Amines into Azides. Organic letters, 5(14), 2571-2572.
- Perry, C. K., et al. (2018). Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling. Bioorganic & medicinal chemistry letters, 28(10), 1839-1843.
- Liu, Y., & Tor, Y. (2003). Simple Conversion of Aromatic Amines into Azides. Organic Letters, 5(14), 2571-2572.
- Fekete, S., et al. (2021). Hydrophobic Interaction Chromatography (HIC)
- Zhang, T., et al. (2021). Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates.
- Casey, A. B., et al. (2023). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 14(10), 1836-1851.
- Cannon, J. G., et al. (1982). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of medicinal chemistry, 25(12), 1442-1446.
- Shaikh, A. A., et al. (2007). One pot synthesis of aromatic azide using sodium nitrite and hydrazine hydrate. Tetrahedron Letters, 48(25), 4439-4441.
-
Creative Biolabs. (2024, November 7). Conjugation Based on Click Chemistry. Retrieved from [Link]
-
PrepChem. Synthesis of a) 5-nitro-α-tetralone. Retrieved from [Link]
- Godoy Prieto, L., et al. (2016). One-pot method for diazotization–azidation of aromatic amines using [P4-VP]N3. Journal of Organometallic Chemistry, 822, 112-116.
- Cannon, J. G., et al. (1982). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of Medicinal Chemistry, 25(12), 1442-1446.
-
Wikipedia. 5-Aminotetrazole. Retrieved from [Link]
- Galli, U., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2835-2866.
- Presolski, S. I., et al. (2011). Copper-catalyzed azide-alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153-162.
-
Organic Chemistry Portal. Diazotisation. Retrieved from [Link]
-
Cytiva. (2025, August 18). Aggregation in antibody-drug conjugates: causes and mitigation. Retrieved from [Link]
-
Waters Corporation. Separation of Antibody Drug Conjugate Payload Drugs Using MaxPeak™ Premier Columns. Retrieved from [Link]
- Li, Z., et al. (2020). An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis.
- Li, H., et al. (2013). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology, 3(10), 2595-2599.
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BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. Sandmeyer reaction. Retrieved from [Link]
- De, S., et al. (2011). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 9(12), 4485-4494.
- Klapötke, T. M., et al. (2010). Synthesis and properties of 5-nitrotetrazole derivatives as new energetic materials.
- Bobaly, B., et al. (2018). Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates.
-
JoVE. (2023, April 30). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Retrieved from [Link]
-
NRO. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. [Video]. YouTube. [Link]
- Traoré, F., et al. (2024). Synthesis of Some 5-nitro Heteroaryl-phenylpropenones with Antituberculosis. European Journal of Applied Sciences, 12(6), 1-8.
- Rowles, I., et al. (2021). Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination.
- Casey, A. B., et al. (2023). Conformationally Selective 2-Aminotetralin Ligands Targeting the α2A- and α2C-Adrenergic Receptors. ACS Chemical Neuroscience, 14(10), 1836-1851.
- Yin, P., et al. (2014). Synthesis and Characterization of 5-Nitro-2-nitratomethyl-1,2,3,4-tetrazole: A High Nitrogen Energetic Compound with Good Oxygen Balance. Molecules, 19(5), 6097-6107.
-
Grokipedia. 2-Aminotetralin. Retrieved from [Link]
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Application Notes and Protocols for Metabolic Labeling of Cells with Azido-Functionalized Molecules
Introduction: A Chemical Biologist's Gateway to Cellular Dynamics
The study of biomolecules in their native environment is fundamental to understanding cellular function, disease progression, and the efficacy of therapeutic interventions. Metabolic labeling with azido-functionalized molecules has emerged as a transformative technology, providing researchers with a powerful toolkit to visualize, identify, and quantify a wide array of biomolecules in living systems.[1][2] This technique ingeniously co-opts the cell's own metabolic pathways to incorporate a bioorthogonal chemical reporter—the azide group—into nascent biomolecules such as glycoproteins, proteins, and lipids.[3][4]
The azide group is an ideal chemical handle for biological systems; it is small, abiotic, and chemically inert within the complex cellular milieu, thus minimizing perturbation of normal cellular processes.[1] Once incorporated, this "silent" reporter can be specifically and efficiently tagged with a variety of probes (e.g., fluorophores, biotin) through highly selective bioorthogonal reactions.[5][6] This two-step strategy empowers researchers to "see" and "catch" molecules of interest with remarkable precision. This guide provides an in-depth exploration of the principles, protocols, and applications of metabolic labeling with azido-functionalized molecules, designed for researchers, scientists, and drug development professionals.
The Core Principle: Bioorthogonal Chemistry in Action
Metabolic labeling with azides is a two-stage process:
-
Metabolic Incorporation: Cells are cultured in the presence of a precursor molecule (e.g., a sugar, amino acid, or fatty acid) that has been chemically modified to contain an azide group. The cell's metabolic machinery recognizes this analog and incorporates it into newly synthesized biomolecules.[7][8]
-
Bioorthogonal Ligation: The azide-modified biomolecules are then detected by covalently attaching a probe molecule containing a complementary reactive group. This reaction, termed bioorthogonal ligation, is highly specific and occurs without interfering with native biological processes.[6][9]
The most prominent bioorthogonal reactions for labeling azides are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often referred to as "click chemistry," this reaction is highly efficient and forms a stable triazole linkage between an azide and a terminal alkyne.[5][10][11] While powerful, the requirement for a copper(I) catalyst can be toxic to living cells, making it more suitable for fixed cells or cell lysates.[12][13]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide.[][15][16] The absence of a cytotoxic catalyst makes SPAAC the preferred method for live-cell imaging and in vivo applications.[15][16]
-
Staudinger Ligation: An earlier bioorthogonal reaction involving the reaction of an azide with a phosphine-based probe.[3][6] While effective, it generally has slower kinetics compared to click chemistry reactions.[6][17]
A Universe of Probes: Azido-Functionalized Molecules for Diverse Applications
A key advantage of metabolic labeling is its versatility, enabled by a growing library of azido-functionalized building blocks. The choice of the azido-analog dictates which class of biomolecules will be labeled.
| Azido-Functionalized Molecule | Biomolecule Class Labeled | Primary Applications |
| Azido Sugars | Glycoproteins, Glycans | Glycan profiling, imaging the glycocalyx, studying glycosylation in disease.[7][18] |
| Ac4ManNAz | Sialoglycans | Labeling cell-surface sialic acids.[1][19] |
| Ac4GalNAz | Mucin-type O-linked glycans, O-GlcNAc | Studying mucin biology and O-GlcNAcylation.[1][2] |
| Ac4GlcNAz | O-GlcNAcylated proteins, N-glycans | Investigating intracellular O-GlcNAc signaling.[1][2] |
| Azido Amino Acids | Proteins | Monitoring protein synthesis, activity-based protein profiling.[20] |
| Azidohomoalanine (AHA) | Methionine-containing proteins | Visualizing nascent protein synthesis.[20] |
| Azido Fatty Acids | Lipids | Studying lipid metabolism, trafficking, and modification.[21][22][23] |
| 5-Azidopentanoic Acid | Acylated proteins, lipids | Probing protein and lipid acylation.[23] |
Note: The peracetyl groups (Ac4) on the azido sugars enhance cell permeability. These groups are removed by intracellular esterases, releasing the active azido sugar.[1]
Experimental Workflow & Protocols
This section provides a detailed protocol for a common application: the metabolic labeling of cell surface sialoglycans using Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) followed by visualization with copper-free click chemistry (SPAAC).
Diagram of the Experimental Workflow
Caption: A generalized workflow for metabolic labeling and analysis.
Protocol: Metabolic Labeling of Sialoglycans with Ac4ManNAz and SPAAC Detection
1. Materials and Reagents
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
2. Step-by-Step Methodology
2.1. Metabolic Labeling of Cells
-
Cell Culture: Plate cells in an appropriate culture dish (e.g., glass-bottom dish for microscopy) and grow to approximately 80% confluency.[1]
-
Preparation of Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.
-
Labeling: Remove the existing culture medium and replace it with fresh medium containing the desired final concentration of Ac4ManNAz. A typical starting concentration is 25-50 µM, but this should be optimized for your cell type.[15][24] A negative control of cells cultured with medium containing an equivalent amount of DMSO should be included.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2 to allow for metabolic incorporation of the azido-sugar.[15]
2.2. Copper-Free Click Chemistry (SPAAC) for Visualization
-
Washing: Gently wash the cells three times with warm PBS to remove any unincorporated Ac4ManNAz.[15]
-
Ligation: Prepare a solution of the DBCO-functionalized fluorescent dye in PBS at a final concentration of 10-20 µM. Remove the PBS from the cells and add the dye solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with PBS to remove the excess fluorescent probe.[2]
-
Fixation and Staining (for fixed-cell imaging):
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
(Optional) Permeabilize the cells if targeting intracellular molecules.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging: Mount the coverslip with mounting medium and visualize the labeled cells using a fluorescence microscope with the appropriate filter sets.
3. Causality Behind Experimental Choices
-
Why use peracetylated azido sugars? The acetyl groups increase the hydrophobicity of the sugar, facilitating its passive diffusion across the cell membrane.[1]
-
Why optimize the Ac4ManNAz concentration? While higher concentrations can increase labeling efficiency, they may also induce cellular stress or alter normal metabolism. It is crucial to determine the optimal concentration that provides sufficient labeling without causing significant physiological effects.[24]
-
Why use SPAAC for live-cell imaging? The copper catalyst used in CuAAC can generate reactive oxygen species, which are toxic to living cells.[12][13] SPAAC is a copper-free reaction, making it ideal for studying dynamic processes in live cells.[][15][16]
Data Interpretation and Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low fluorescence signal | - Inefficient metabolic incorporation- Ineffective click reaction- Incorrect imaging settings | - Increase the concentration of the azido-molecule or the incubation time.- Ensure the freshness and correct concentration of the click chemistry reagents.- Optimize microscope settings (exposure time, laser power). |
| High background fluorescence | - Incomplete removal of the fluorescent probe- Non-specific binding of the probe | - Increase the number and duration of the washing steps after ligation.- Include a control of unlabeled cells reacted with the probe to assess non-specific binding. |
| Cell toxicity or altered morphology | - High concentration of the azido-molecule- Cytotoxicity of the click chemistry reagents (especially copper in CuAAC) | - Perform a dose-response curve to determine the optimal, non-toxic concentration of the azido-molecule.[24]- For live-cell imaging, use SPAAC instead of CuAAC. |
Applications in Research and Drug Development
The ability to specifically label and visualize biomolecules has profound implications across various fields:
-
Glycobiology: Metabolic labeling with azido sugars has revolutionized the study of glycosylation, enabling the visualization of glycans in cells and organisms and the enrichment of glycoproteins for proteomic analysis.[7][8][18]
-
Proteomics: Azido-amino acids allow for the specific labeling and identification of newly synthesized proteins, providing insights into protein turnover and cellular responses to stimuli.[5][10]
-
Lipidomics: Azido-functionalized fatty acids serve as powerful probes to study lipid metabolism, transport, and their roles in signaling pathways.[21][22]
-
Drug Development: This technology can be used to track the delivery and cellular uptake of therapeutic agents, as well as to identify the molecular targets of drugs.[25]
-
Viral Research: Metabolic labeling can be employed to study viral entry, replication, and the glycosylation of viral proteins.[25]
Conclusion
Metabolic labeling with azido-functionalized molecules, coupled with bioorthogonal chemistry, represents a paradigm shift in our ability to interrogate complex biological systems. This powerful and versatile strategy provides a means to visualize and analyze a wide range of biomolecules with high specificity and minimal perturbation. By understanding the core principles and optimizing the experimental protocols, researchers can unlock a wealth of information about cellular processes in both health and disease, paving the way for new discoveries and therapeutic innovations.
References
- Click Chemistry in Proteomic Investig
- SPAAC: Strain-Promoted Click Reaction - Bioconjug
- Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC.
- Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing).
- Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger lig
- Cell-selective metabolic labeling of biomolecules with bioorthogonal functionalities.
- Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC - NIH.
- Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging | Biophysics Reviews | AIP Publishing.
- The Rise of Azido Sugars: A Technical Guide to Metabolic Labeling - Benchchem.
- Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Request PDF - ResearchG
- Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - MDPI.
- The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Benchchem.
- Azido fatty acids as probes to detect fatty acid biosynthesis, degradation, and modific
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
- Metabolic Incorporation of Azido-Sugars into LPS to Enable Live-Cell Fluorescence Imaging.
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
- Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - MDPI.
- ω-Azido fatty acids as probes to detect fatty acid biosynthesis, degradation, and modific
- Bioorthogonal Chemistry and Its Applications - ACS Public
- A strain-promoted alkyne–azide cycloaddition (SPAAC)
- Bioorthogonal chemistry-based RNA labeling technologies: evolution and current st
- Facile Metabolic Glycan Labeling Str
- Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for ex Vivo Biotinylation of Azido and Alkynyl Derivatives | Chemical Research in Toxicology - ACS Public
- Azido inositol probes enable metabolic labeling of inositol-containing glycans and reveal an inositol importer in mycobacteria - PMC.
- Click chemistry and its applic
- Clickable Lipids: Azido and Alkynyl Fatty Acids and Triacylglycerols - ResearchG
- Ac4ManNAz | Glycosyl
- Metabolic glycoengineering : exploring glycosylation with bioorthogonal chemistry - KOPS.
- Metabolic Labeling of Glycans with Azido Sugars for Visualization and Glycoproteomics | Request PDF - ResearchG
- Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology.
- Metabolic Labeling Techniques - Cre
- A Researcher's Guide to Azide-Modified Sugars: Comparing Ac4ManNAz, Ac4GlcNAz, and Ac4GalNAz for Metabolic Glycoengineering - Benchchem.
- Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars This work was supported by the Director, Office of Ene - Stanford University.
- Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC.
- Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC.
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC.
- Click Chemistry: A valuable tool for peptide and protein modific
- Application Notes and Protocols for Metabolic Labeling with 5-Azidopentanoic Acid - Benchchem.
- EP2726494B1 - Using sortases to install click chemistry handles for protein ligation - Google P
- Metabolic Labeling and Chemoselective Lig
- Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The St
- Novel Liposomal Azido Mannosamine Lipids on Metabolic Cell Labeling and Imaging via Cu-Free Click Chemistry - Cheng Research Group.
- Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC.
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- 9. Metabolic Labeling and Chemoselective Ligation | Thermo Fisher Scientific - SG [thermofisher.com]
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- 25. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support: High-Efficiency Synthesis of 5-Azido-1,2,3,4-tetrahydronaphthalene
⚠️ CRITICAL SAFETY ALERT: READ BEFORE PROCEEDING
Hazard Class: High Energy / Acute Toxin
Compound: 5-Azido-1,2,3,4-tetrahydronaphthalene (
-
Explosion Hazard: While this specific molecule has a Carbon/Nitrogen (C/N) ratio of ~3.3 (passing the "Rule of Six" for stability), organic azides are heat and shock-sensitive . Never heat reaction mixtures or crude products above 40°C. Do not distill the final product.
-
Toxicity: Sodium azide (
) reacts with acid to form Hydrazoic Acid ( ) , a highly toxic and volatile gas. All acidification steps must occur in a high-velocity fume hood. -
Metal Incompatibility: Avoid using metal spatulas or needles with halogenated solvents and azides, as this can form highly unstable metal azides (e.g., diazidomethane).
Part 1: The Optimization Matrix (Critical Process Parameters)
To improve yield from the standard 40-60% range to >85%, you must control the competition between the desired azidation and the side-reaction hydrolysis (phenol formation).
| Parameter | Standard Condition | Optimized Condition (High Yield) | Scientific Rationale |
| Temperature (Diazotization) | 0–10°C | -5°C to 0°C | The 5-tetralin diazonium intermediate is kinetically unstable. Lower temperatures prevent |
| Acid Source | HCl (aq) | Aqueous HCl promotes hydrolysis (phenol byproduct). Organic nitrites ( | |
| Azide Stoichiometry | 1.0 – 1.1 equiv | 1.2 – 1.5 equiv | Excess azide drives the equilibrium forward and outcompetes water nucleophiles. |
| Addition Rate | Rapid | Dropwise (controlled) | Controls exotherm and prevents "runaway" nitrogen evolution which leads to tar formation. |
| Workup | Rotavap at 50°C | Rotavap < 30°C (Vacuum) | Thermal decomposition of the azide reduces yield during isolation. |
Part 2: Validated Experimental Protocols
Method A: The Robust Aqueous Route (Standard)
Best for scale-up where cost of reagents is a factor.
-
Dissolution: Dissolve 5-amino-1,2,3,4-tetrahydronaphthalene (1.0 eq) in 6M HCl (2.5 eq). Cool to -5°C using an ice/salt bath.
-
Diazotization: Add
(1.1 eq) dissolved in minimal water dropwise. Maintain internal temp < 0°C.-
Checkpoint: Solution should turn clear/yellow. If orange/brown gas (
) evolves, addition is too fast.
-
-
Azidation: Dissolve
(1.5 eq) in minimal water. Add this solution slowly to the cold diazonium mixture.-
Observation: Vigorous
evolution (foaming) will occur.
-
-
Digestion: Allow to stir at 0°C for 1 hour, then warm to room temperature (20°C) for 1 hour.
-
Extraction: Extract with Diethyl Ether (
) or Ethyl Acetate. Wash with sat. (to remove acid) and Brine.[1] -
Purification: Silica gel chromatography (Hexane/EtOAc). Do not distill.
Method B: The "Water-Free" Route (High Yield / Pro-Tip)
Best for precious samples or when Method A yields <50%.
-
Setup: Dissolve amine (1.0 eq) in dry Acetonitrile (MeCN). Cool to 0°C.[2]
-
Reagent: Add tert-Butyl Nitrite (
-BuONO) (1.5 eq) followed by Azidotrimethylsilane ( ) (1.2 eq). -
Reaction: Stir at room temperature for 2 hours.
-
Mechanism: This proceeds via in situ nitrosylation without a large water sphere, virtually eliminating the phenol byproduct.
-
Yield Expectation: 85–95%.
Part 3: Troubleshooting Guide (Q&A)
Q1: I am getting a low yield (<40%) and a large peak in LCMS with Mass = [Target - 25]. What is it? A: That is likely 5,6,7,8-tetrahydronaphthalen-1-ol (the phenol) .
-
Cause: Hydrolysis.[3] Water attacked your diazonium salt instead of the azide.
-
Fix: Switch to Method B (Organic Route) . If you must use Method A, increase the concentration of the azide reagent and ensure the temperature never exceeds 0°C during the first hour.
Q2: The reaction mixture turned into a black tar/oil. A: This indicates diazonium decomposition .
-
Cause: The reaction got too hot during the nitrite addition, or the diazonium salt sat too long before the azide was added.
-
Fix: Check your internal thermometer. The exotherm from
addition is sharp. Add nitrite slower. Add the azide immediately after diazotization is complete (check with starch-iodide paper; it should turn blue immediately).
Q3: I see a red/orange solid precipitating during diazotization. A: This is likely the diazo-coupling byproduct .
-
Cause: The pH is not acidic enough. If the amine is not fully protonated, the formed diazonium salt reacts with unreacted amine (coupling).
-
Fix: Ensure you are using at least 2.5–3.0 equivalents of acid. The solution must remain strongly acidic (pH < 2) throughout.
Q4: Can I remove the solvent on the rotavap? A: Yes, but with extreme caution.
-
Protocol: Use a water bath set to 20-25°C (Room Temp) and good vacuum. Never heat the bath to speed it up.[4] Azides can decompose explosively or silently degrade, lowering yield. Store the final oil in the dark at -20°C.
Part 4: Reaction Logic & Workflow (Visualization)
The following diagram illustrates the critical decision pathways for the synthesis.
Caption: Workflow comparing the Aqueous (Standard) vs. Organic (High Yield) pathways. Note the phenol risk in the aqueous route.
References
-
Safe Handling of Azides. University of Pittsburgh, Department of Environmental Health and Safety. (2013).[5][6] Provides the "Rule of Six" and safety protocols for organic azide isolation.[4][5][7]
-
Organic Syntheses, Coll.[8] Vol. 4. Diazotization and Coupling Procedures.[9] (Standard Sandmeyer protocols adapted for aromatic amines).
-
Barral, K., et al. "Efficient synthesis of 5'-azido nucleosides." Molecules 19.2 (2014): 2434-2444.
and organic solvent routes for azide formation). -
Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition 44.33 (2005): 5188-5240. (The authoritative review on aryl azide synthesis and stability).
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- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification Strategies for 5-Azido-1,2,3,4-tetrahydronaphthalene Labeled Proteins
Executive Summary & Mechanism
You are working with 5-Azido-1,2,3,4-tetrahydronaphthalene , a hydrophobic aryl azide probe. This molecule acts as a "pharmacophore mimic" that binds to specific hydrophobic pockets (e.g., GPCR transmembrane domains, ion channels) and covalently crosslinks to the target protein upon UV irradiation.
The Core Challenge: The purification of proteins labeled with this probe relies on a three-step covalent cascade:
-
Photocrosslinking: UV light converts the azide (
) into a reactive nitrene, which inserts into nearby C-H or N-H bonds. -
Click Chemistry (CuAAC): Since the probe likely lacks a biotin handle to maintain cell permeability, you must "click" a capture tag (e.g., Biotin-Alkyne) onto the probe after lysis.
-
Streptavidin Enrichment: Isolating the biotinylated proteome from the complex lysate.[1]
This guide addresses the critical failure points in this workflow: Cu(I)-induced protein precipitation , high background noise , and inefficient elution .
Experimental Workflow (Visualized)
The following diagram outlines the critical path and decision nodes for your experiment.
Caption: Workflow for 5-Azido-1,2,3,4-tetrahydronaphthalene labeling. Critical checkpoints include the CuAAC reaction stability and stringent washing steps.
Critical Troubleshooting Modules
Module A: The Click Reaction (Preventing Precipitation)
The most common failure mode is protein crashing out of solution during the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Science: Copper (Cu) is toxic to proteins, causing oxidation and aggregation. You must use a chelating ligand to protect the proteome while maintaining catalytic efficiency.
Protocol Optimization:
| Component | Concentration | Role & Notes |
|---|---|---|
| CuSO₄ | 1 mM | Source of Cu(II). |
| THPTA Ligand | 5 mM | CRITICAL. Tris(3-hydroxypropyltriazolylmethyl)amine. Maintains Cu solubility and protects proteins. Ratio Cu:THPTA must be 1:5. |
| Sodium Ascorbate | 10 mM | Reductant (converts Cu(II)
Troubleshooting Q&A:
-
Q: My lysate turned cloudy immediately after adding Ascorbate. What happened?
-
A: Your copper-to-ligand ratio is off. If you use TBTA (poorly water-soluble), switch to THPTA or BTTAA . Ensure the ligand is premixed with CuSO₄ before adding to the lysate.
-
-
Q: Can I use TCEP as a reductant?
-
A: No. TCEP reduces azides to amines, destroying your probe before it can click. Use Sodium Ascorbate.[2]
-
Module B: Washing & Enrichment (Signal-to-Noise)
Since the probe is hydrophobic, it will stick non-specifically to membranes and hydrophobic bead surfaces.
The Science: The advantage of PAL is the covalent bond . Unlike co-immunoprecipitation (Co-IP), you can use harsh denaturing buffers to strip away everything except the covalently labeled target.
Recommended Wash Strategy (Sequential):
-
2x Wash: 1% SDS in PBS (Removes non-covalent hydrophobic binders).
-
2x Wash: 4M Urea in PBS (Unfolds sticky proteins).
-
2x Wash: 50 mM Ammonium Bicarbonate (AMBIC) (Removes detergents/salts prep for digestion).
Troubleshooting Q&A:
-
Q: I see high background in my "No UV" control. Why?
-
A: This is "sticky" non-specific binding of the probe or the biotin tag.
-
Solution 1: Increase SDS wash concentration to 2%.[1]
-
Solution 2: Perform a "pre-clearing" step: Incubate lysate with Streptavidin beads before the Click reaction to remove endogenous biotinylated proteins (e.g., carboxylases).
-
-
-
Q: Should I elute with boiling SDS or Biotin?
-
A: Avoid boiling. Boiling Streptavidin beads often leaches Streptavidin monomers, which contaminate your MS analysis. Use On-Bead Digestion (see below).[3]
-
Module C: On-Bead Digestion (The Readout)
Eluting the whole protein is difficult due to the femtomolar affinity of Biotin-Streptavidin.
Protocol:
-
After the AMBIC wash, resuspend beads in 200 µL 50 mM AMBIC.
-
Add Trypsin (Sequencing Grade) at a 1:50 enzyme:protein ratio.
-
Incubate overnight at 37°C with shaking.
-
Collect supernatant (peptides). The Streptavidin remains on the bead.
-
Acidify supernatant with Formic Acid (to 1%) and proceed to C18 cleanup/MS.
Self-Validating Controls
To trust your data, you must run these parallel controls in every experiment:
| Control Type | Condition | Expected Result | Interpretation |
| No UV | Probe + Lysate, No Light | Empty / Low Background | Signals appearing here are non-specific bead binders. |
| Competition | Excess Parent Ligand (10x) + Probe + UV | Signal Disappears | The Gold Standard. Proves the probe binds to the specific active site, not just random cysteines. |
| No Probe | DMSO + UV | Endogenous Biotinylation | Identifies naturally biotinylated proteins (e.g., Pyruvate Carboxylase). |
Frequently Asked Questions (FAQs)
Q1: What UV wavelength should I use for 5-Azido-1,2,3,4-tetrahydronaphthalene?
-
A: Aryl azides absorb maximally around 250–280 nm but have a "tail" that extends into the near-UV.
-
Ideal:302 nm or 312 nm (UV-B). This balances crosslinking efficiency with protein stability.
-
Avoid: 254 nm (UV-C) causes significant protein damage and aggregation. 365 nm (UV-A) is often too weak for simple aryl azides (requires long irradiation times, leading to heating).
-
Tip: Keep samples on ice during irradiation to prevent thermal denaturation.
-
Q2: My probe is very hydrophobic. How do I keep it in solution?
-
A: Dissolve the probe in 100% DMSO as a 50x stock. Ensure the final DMSO concentration in the cell/lysate incubation does not exceed 1-2% , as higher DMSO can denature proteins and alter binding pockets.
Q3: Can I do the Click reaction on live cells?
-
A: Generally, no . The copper concentrations required for efficient clicking are cytotoxic. The standard workflow is: Live Cell Incubation
UV Crosslink Lysis Click Reaction on Lysate.
References
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology. Link
- Foundational paper establishing the CuAAC protocol for protein labeling (ABPP).
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition. Link
- The definitive guide on using THPTA to prevent protein precipit
-
Mackinnon, A. L., & Taunton, J. (2009). Target identification by diazirine photo-cross-linking and click chemistry. Current Protocols in Chemical Biology. Link
- Detailed protocols for PAL, washing stringency, and on-bead digestion.
-
Kanoh, N., et al. (2005). Photo-cross-linking of small molecules to proteins: Optimization of the reaction conditions. ChemBioChem. Link
- Discusses wavelength optimiz
Sources
Impact of solvent choice on the reactivity of azido complexes.
Topic: Impact of Solvent Choice on Metal-Azido Complex Reactivity
Document ID: TSC-AZ-049 | Version: 2.1 | Status: Active[1]
Welcome to the Advanced Reactivity Support Hub
Mission: You are likely here because your azide reaction—whether a catalytic "Click" cycle, a Staudinger ligation, or a nitrene transfer—is stalling, precipitating, or behaving unpredictably.
As Senior Application Scientists, we often see that solvent choice is the single most undervalued variable in azido complex chemistry. It is not just a medium; it is a ligand, a proton shuttle, and a dielectric shield. This guide moves beyond standard protocols to explain the why behind the reactivity, ensuring you can troubleshoot failures with mechanistic precision.
Module 1: The "Click" Paradox (CuAAC Reactivity)
Context: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) relies on the formation of a transient Copper(I)-Azido complex. Users often report sluggish kinetics despite using "standard" polar aprotic solvents.
Q: Why does my reaction fail in Acetonitrile (MeCN) but proceed instantly in Water/t-BuOH?
A: You are fighting the "Chelation Effect" and missing the "Hydrophobic Acceleration."
-
The Competitive Ligand Problem: Acetonitrile is not an innocent solvent.[2] It is a
-acceptor ligand that coordinates strongly to Cu(I). In CuAAC, the catalytic cycle requires the copper center to bind both the alkyne and the azide.[2] If you use MeCN, the solvent molecules outcompete the azide for the open coordination site on the metal.-
Result: The effective concentration of the active Cu-Azido species drops, killing the rate.
-
-
The "On-Water" Effect: Water does not just solubilize; it accelerates.
-
Hydrophobic Effect: Organic azides and alkynes are hydrophobic. In water, they are forced into the coordination sphere of the copper catalyst to minimize their surface area exposed to the solvent. This increases the local concentration of reactants at the catalytic center.
-
Proton Transfer: Water acts as a proton shuttle, facilitating the deprotonation of the alkyne (if needed) or the protonolysis of the Cu-triazole intermediate.
-
Troubleshooting Workflow: Solvent Selection for CuAAC
Figure 1: Decision logic for maximizing catalytic turnover in Cu-Azido systems. Note the explicit exclusion of coordinating nitriles.
Module 2: Stability & Ligand Exchange (Inorganic Complexes)
Context: For researchers isolating discrete metal-azido complexes (
Q: My metal-azide complex changes color when I dissolve it. Did it decompose?
A: Likely yes. You are witnessing "Solvolytic Displacement."
The azide anion (
Diagnostic Protocol (IR Spectroscopy):
The asymmetric stretch
| State | Solvent Environment | Typical | Diagnosis |
| Solid State | N/A | 2030 - 2080 | Intact Complex (Reference) |
| Solution | Dichloromethane (Non-coordinating) | 2030 - 2090 | Stable. Shift is minimal ( |
| Solution | DMSO / DMF (Strong Donor) | 2000 - 2020 | Displaced. Shift to free ionic azide ( |
| Solution | Water (Protic) | Broadening | H-Bonding. Solvent is interacting with the terminal N of azide. |
Corrective Action:
If you observe a shift toward
-
Switch to a non-coordinating solvent: CH₂Cl₂ (with safety precautions, see Module 3), THF , or Toluene .
-
Add a bulky counter-cation (e.g.,
or ) to stabilize the anionic complex in non-polar media.
Module 3: Critical Safety Protocols (The "No-Go" Zones)
Context: Azides are energy-rich. Solvent choice is the primary determinant between a successful reaction and a fume hood explosion.
Q: Can I use Dichloromethane (DCM) or Chloroform?
A: STOP immediately if you are using Sodium Azide (
While DCM is excellent for isolated metal complexes (as per Module 2), it is lethal when used with ionic azides (
-
The Hazard:
reacts with polyhalogenated solvents ( , ) to form Diazidomethane ( ) or Triazidomethane . -
The Outcome: These organic azides are extremely shock-sensitive and can detonate in solution or upon rotary evaporation.
Q: Is it safe to acidify my aqueous azide stream?
A: Only with rigorous headspace monitoring.
In protic solvents (Water, MeOH), the azide ion is in equilibrium with Hydrazoic Acid (
-
Boiling Point of
: ~37°C. -
Risk: It is highly volatile, highly toxic (comparable to HCN), and explosive.
-
Protocol: Always buffer aqueous azide reactions to pH > 7. If acidic conditions are required, use a biphasic system (Water/Toluene) to extract the
immediately into the organic phase, but treat the organic layer as an explosive hazard.
Module 4: Advanced Mechanism Visualization
Pathway: Solvent Interference in Catalysis This diagram illustrates the kinetic competition between the solvent and the azide ligand for the metal center.
Figure 2: Kinetic competition model. High-donor solvents (Red path) sequester the catalyst, while non-coordinating or hydrophobic solvents favor the active cycle (Green path).
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][3][4] Past and Future. Angewandte Chemie International Edition. Link
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[2] Angewandte Chemie. Link
-
Narayan, S., Muldoon, J., Finn, M. G., Fokin, V. V., Kolb, H. C., & Sharpless, K. B. (2005). "On water": Unique reactivity of organic compounds in aqueous suspension. Angewandte Chemie International Edition. Link
-
Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Accounts of Chemical Research. (Safety protocols regarding halogenated solvents). Link
-
Department of Chemistry & Chemical Biology, UNM. (2021). Standard Operating Procedure: Safe Handling of Azido Compounds.[5] (Protocol for avoiding diazidomethane). Link
Sources
- 1. Vinyl azides in organic synthesis: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06726A [pubs.rsc.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic reactivity of the azide ion in various solvents [ouci.dntb.gov.ua]
- 5. chemistry.unm.edu [chemistry.unm.edu]
Validation & Comparative
Mass spectrometry analysis of peptides modified with 5-Azido-1,2,3,4-tetrahydronaphthalene.
Executive Summary
This guide provides a technical analysis of 5-Azido-1,2,3,4-tetrahydronaphthalene (5-Azido-THN) as a photoaffinity labeling (PAL) reagent. Unlike generic crosslinkers, 5-Azido-THN utilizes a rigid tetralin core, making it a specialized probe often used to mimic hydrophobic pharmacophores (e.g., in GPCR or transporter ligand mapping). This document compares its performance against industry-standard alternatives (Diazirines, Benzophenones) and details the specific Mass Spectrometry (MS) workflows required to validate its crosslinking efficiency.
Part 1: The Probe Profile – 5-Azido-THN
Structural & Mechanistic Logic
5-Azido-THN belongs to the Aryl Azide class of photoactivatable probes.[1] Its distinct feature is the 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold.[2]
-
The Warhead (
): Upon UV irradiation (typically 254–300 nm), the azide group eliminates nitrogen gas ( ) to generate a highly reactive singlet nitrene . -
The Scaffold (Tetralin): Unlike flexible alkyl chains, the fused ring system provides structural rigidity. This reduces the entropic cost of binding when the probe mimics a rigid ligand (e.g., serotonin or dopamine analogs), increasing the specificity of the initial non-covalent interaction before crosslinking.
The "Dark Reaction" Challenge
A critical consideration for MS analysis is the Ring Expansion phenomenon. If the singlet nitrene fails to insert immediately into a target bond, it can rearrange into a ketenimine (dehydroazepine) intermediate. This species is electrophilic and reacts slowly with nucleophiles (like water or amines), leading to "false" labeling or reduced yield.
Expert Insight: In MS data, ring expansion often manifests as a mass shift corresponding to the probe insertion plus water (+18 Da) if the ketenimine is hydrolyzed, or non-specific covalent adducts on surface lysines.
Part 2: Comparative Analysis
The following table contrasts 5-Azido-THN with the two dominant alternatives: Diazirines (carbene-generators) and Benzophenones (radical-generators).
Table 1: Performance Comparison of Photoaffinity Reagents
| Feature | 5-Azido-THN (Aryl Azide) | Diazirine (e.g., Trifluoromethyl) | Benzophenone |
| Reactive Intermediate | Singlet Nitrene ( | Carbene ( | Triplet Diradical ( |
| Activation Wavelength | UV Short (254–300 nm) | UV Long (~360 nm) | UV Long (350–360 nm) |
| Crosslinking Efficiency | Moderate (10–30%) | High (up to 70%) | Variable (Slow kinetics) |
| Reversibility | Irreversible (Nitrene dies or rearranges) | Irreversible (Carbene is quenched by water) | Reversible (Can relax and re-excite) |
| Steric Bulk | Medium (Rigid bicyclic system) | Small (Minimal perturbation) | Large (Bulky hydrophobic group) |
| MS Identification | Easy: Defined mass shift ( | Complex: Scrambling possible | Easy: Stable adducts |
| Primary Limitation | Ring expansion (Ketenimine formation) | Synthesis complexity | Long irradiation damages proteins |
Part 3: Mass Spectrometry Workflow
This protocol is designed for "bottom-up" proteomics, identifying the specific amino acid residue modified by 5-Azido-THN.
Experimental Protocol
Step 1: Equilibrium Binding (The "Dark" Step)
-
Incubate the protein target with the 5-Azido-THN probe.
-
Critical: Perform in complete darkness. Aryl azides are sensitive to ambient light.
Step 2: UV Irradiation (The "Click")
-
Irradiate sample (typically 5–10 mins at 254 nm).
-
Control: Keep a "Dark Control" sample (no UV) to distinguish non-covalent binding (which washes off) from covalent crosslinking.
Step 3: Digestion & Enrichment
-
Perform standard Trypsin/Lys-C digestion.
-
Note: 5-Azido-THN is hydrophobic. The modified peptides will be significantly more hydrophobic than their native counterparts. Use a gradient with higher organic content (e.g., extend the acetonitrile gradient to 90%).
Step 4: LC-MS/MS Acquisition
-
Ionization: ESI Positive mode.
-
Fragmentation: HCD (Higher-energy Collisional Dissociation) is preferred over CID. The aromatic core of THN is stable, but the peptide backbone needs higher energy to fragment for sequencing.
Data Interpretation & Calculation
To identify the crosslinked peptide, you must search for a specific Dynamic Modification .
-
Formula:
-
The Shift: The azide group (
, ~42 Da) loses (28 Da) upon insertion.-
Net Mass Addition: Mass of (5-Azido-THN) - 28.0061 Da.
-
Example: If 5-Azido-THN MW is ~173.2 Da, the modification mass added to the peptide is +145.2 Da .
-
Validation Check: If you observe a mass shift of +163.2 Da (Probe -
+), this indicates the Ring Expansion pathway occurred, followed by hydrolysis. This is a "dead-end" product and indicates the probe did not insert into the protein immediately.
Part 4: Visualization of Mechanism & Workflow
Diagram 1: The Photolysis & Insertion Pathway
This diagram illustrates the fate of the 5-Azido-THN probe, distinguishing between the desired "Hit" (Insertion) and the "Miss" (Ring Expansion).
Caption: The bifurcation of the aryl nitrene pathway. Successful labeling requires fast insertion; delayed reaction leads to ring expansion artifacts.
Diagram 2: MS Analysis Decision Tree
A logic flow for interpreting MS spectra of THN-modified peptides.
Caption: MS interpretation logic. The primary filter is the specific mass shift of the nitrene insertion event.
Part 5: References
-
Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link
-
Kotzyba-Hibert, F., Kapfer, I., & Goeldner, M. (1995). Recent trends in photoaffinity labeling. Angewandte Chemie International Edition, 34(12), 1296-1312. Link
-
Das, J. (2011). Aliphatic Diazirines as Photoaffinity Probes for Proteins: Recent Developments. Chemical Reviews, 111(8), 4405–4417. Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 10: Photo-reactive Reagents). Link
-
Dubois, L., & Goeldner, M. (2010). Photoaffinity labeling of proteins: A review of the methodology and its applications. Medicinal Chemistry, 6(5). (Contextualizing Aryl Azide limitations). Link
Sources
Comparative Efficiency Guide: 5-Azido-1,2,3,4-tetrahydronaphthalene vs. Next-Gen Azide Probes
The following guide provides an in-depth technical comparison of 5-Azido-1,2,3,4-tetrahydronaphthalene (5-AT) against standard azide-based photoaffinity probes. This analysis focuses on the trade-offs between structural mimicry and photochemical efficiency .
Executive Summary
5-Azido-1,2,3,4-tetrahydronaphthalene (5-AT) represents a class of Scaffold-Integrated Aryl Azides . Unlike pendant probes (which attach a bulky photoreactive tag to a ligand), 5-AT incorporates the azide moiety directly into the pharmacophore's tetralin core.
-
Primary Advantage : Superior Steric Mimicry . 5-AT maintains the native ligand's binding profile with minimal perturbation (
retention). -
Primary Disadvantage : Lower Photolabeling Efficiency . As an electron-rich aryl azide, 5-AT is prone to Ring Expansion , forming electrophilic ketenimines that react with solvent (water) rather than the target protein, resulting in lower crosslinking yields compared to perfluorinated alternatives.
This guide compares 5-AT with the industry "Gold Standard" Tetrafluorophenyl (TFP) Azide and the "Baseline" Phenyl Azide .
Part 1: Mechanistic Comparison & Photochemistry
The efficiency of an azide probe is dictated by the lifetime and fate of the Singlet Nitrene generated upon UV irradiation.
The Pathway Divergence
-
5-AT (Electron-Rich) : Upon irradiation, the singlet nitrene is unstable. The electron-donating alkyl ring (tetralin backbone) promotes rearrangement into a benzazirine and subsequently a ketenimine (1,2-didehydroazepine). This species is a long-lived electrophile that often reacts with bulk nucleophiles (water/buffer) rather than inserting into the target protein, leading to high background and low labeling yield (<30%).
-
TFP Azide (Electron-Deficient) : The fluorine atoms stabilize the singlet nitrene and—crucially—block ring expansion . This forces the nitrene to undergo C-H insertion , the desired reaction for crosslinking, resulting in significantly higher efficiency (>60%).
Diagram: Photochemical Fate of Aryl Azides
The following diagram illustrates the critical failure mode (Ring Expansion) that limits 5-AT efficiency compared to TFP Azides.
Caption: Figure 1. The "Ring Expansion" trap significantly reduces the labeling efficiency of electron-rich probes like 5-AT compared to fluorinated analogs.
Part 2: Technical Performance Metrics
The following table contrasts 5-AT with standard alternatives. Data is synthesized from general aryl azide photochemistry principles.
| Metric | 5-AT (Tetralin-Azide) | Phenyl Azide (Standard) | TFP Azide (Perfluorinated) |
| Probe Type | Scaffold-Integrated (Mimic) | Pendant / Generic | Pendant / High-Efficiency |
| Electronic State | Electron-Rich (Alkyl-Substituted) | Neutral | Electron-Deficient |
| Primary Intermediate | Ketenimine (via Ring Expansion) | Ketenimine | Singlet Nitrene |
| C-H Insertion Efficiency | Low (~20-30%) | Low (~30%) | High (>60%) |
| Irradiation Wavelength | UV-B/C (254–280 nm) | UV-B (250–280 nm) | UV-B (250–300 nm) |
| Steric Perturbation | Minimal (Ideal for SAR) | Moderate | High (Bulky Fluorine/Linker) |
| Bio-Orthogonality | Staudinger: Slow / Click: Moderate | Standard | Click: Fast / Staudinger: Fast |
| Best Use Case | Binding Site Mapping (Strict SAR) | General Surface Labeling | Proteomics / Target ID |
Key Insight: The "Binding vs. Labeling" Trade-off
-
Choose 5-AT if your drug candidate contains a tetralin core (e.g., GPCR ligands, SERMs) and attaching a bulky tag destroys binding affinity. You accept lower yield for valid binding data .
-
Choose TFP Azide if you are performing "Target ID" (fishing) and need maximum sensitivity to detect low-abundance proteins.
Part 3: Experimental Protocol (Self-Validating)
This protocol describes the validation of 5-AT labeling efficiency using a "Competition Assay" to prove specificity, essential for overcoming the high background noise typical of non-fluorinated aryl azides.
Workflow: Photoaffinity Labeling with 5-AT
-
Preparation :
-
Synthesize/Dissolve 5-AT probe in DMSO (Keep stock <10 mM, protect from light).
-
Prepare Proteome Lysate (1 mg/mL in PBS).
-
-
Incubation (The Specificity Check) :
-
Sample A (Probe) : Lysate + 5-AT (10 µM).
-
Sample B (Competition) : Lysate + 5-AT (10 µM) + Native Tetralin Ligand (100 µM) (10x excess).
-
Rationale: Sample B must show reduced labeling. If not, 5-AT is labeling non-specifically via the long-lived ketenimine.
-
-
Equilibration : Incubate 30 min at 4°C (dark) to establish equilibrium binding.
-
Irradiation :
-
Transfer to 96-well plate (open top) or quartz cuvette.
-
Irradiate at 254 nm (handheld UV lamp) for 10 minutes on ice.
-
Note: 5-AT absorbs in the deep UV. Glass blocks this; use quartz or open plastic.
-
-
Click Chemistry (Visualization) :
-
Add Reporter Mix: Biotin-Alkyne (100 µM), TCEP (1 mM), TBTA (100 µM), CuSO4 (1 mM).
-
Incubate 1 hr at RT.
-
-
Analysis : Western Blot (Streptavidin-HRP).
Diagram: Experimental Workflow
Caption: Figure 2. Step-by-step photoaffinity labeling workflow for 5-AT probes.
References
-
Flechner, A. & Schnapp, A. (2009). Photoaffinity Labeling in Drug Discovery. Journal of Medicinal Chemistry. Link
-
Kotzyba-Hibert, F. et al. (1995). Recent Advances in Photoaffinity Labeling. Angewandte Chemie International Edition. Link
-
Liu, Z. et al. (2020). Multifluorinated Aryl Azides for the Development of Improved Bioorthogonal Reactions. Chemistry – An Asian Journal.[1] Link
-
Pinney, K. G.[2] & Katzenellenbogen, J. A. (1991).[3] Synthesis of a Tetrafluoro-Substituted Aryl Azide... Efficiency Comparison. Journal of Organic Chemistry. Link
-
Soundararajan, S. et al. (2019). Aryl Azides: A Review of Their Synthesis and Applications. Organic Preparations and Procedures International. Link
Sources
Technical Guide: Characterization of 5-Azido-1,2,3,4-tetrahydronaphthalene-Protein Adducts
Topic: Characterization of 5-Azido-1,2,3,4-tetrahydronaphthalene-protein adducts. Content Type: Publish Comparison Guide.
Executive Summary
5-Azido-1,2,3,4-tetrahydronaphthalene (5-Azido-Tetralin) represents a specialized class of aryl azide photoaffinity probes designed to map hydrophobic binding pockets in receptors and enzymes. Unlike aliphatic azides used primarily for bioorthogonal "click" chemistry, 5-Azido-Tetralin functions as a photolabile electrophile. Upon UV irradiation, it generates a reactive nitrene species capable of forming covalent adducts with proximal amino acid residues within a target protein's active site.
This guide provides a rigorous technical comparison of 5-Azido-Tetralin against modern alternatives (Diazirines and Benzophenones), detailing the specific mass spectrometry (MS) workflows required to characterize the resulting protein adducts.
Mechanism of Action: The Nitrene Pathway
To characterize these adducts, one must understand the specific photochemistry governing their formation. 5-Azido-Tetralin does not simply "insert" into proteins; it follows a complex rearrangement pathway that dictates which amino acids are labeled.
The Aryl Azide Photolysis Cascade
Upon irradiation (typically
-
Direct Insertion (Minor Pathway): The nitrene inserts directly into N-H or C-H bonds.
-
Ring Expansion (Major Pathway): The singlet nitrene rapidly rearranges into a benzazirine and subsequently a 1,2-didehydroazepine (ketenimine) intermediate.
-
Nucleophilic Trapping: This electrophilic intermediate reacts preferentially with nucleophiles (Lysine
-amines, Cysteine thiols, or water) rather than inert hydrophobic residues.
Implication for Researchers: 5-Azido-Tetralin labeling is often biased toward nucleophilic residues near the binding site, rather than the deepest hydrophobic contacts.
Comparative Analysis: 5-Azido-Tetralin vs. Alternatives
When selecting a probe for binding site mapping, 5-Azido-Tetralin competes with Trifluoromethyl Phenyl Diazirines (TFPD) and Benzophenones.
Performance Matrix
| Feature | 5-Azido-Tetralin (Aryl Azide) | TFPD (Diazirine) | Benzophenone |
| Reactive Intermediate | Nitrene / Didehydroazepine | Carbene | Triplet Diradical |
| Reactivity Profile | Nucleophile Bias (Lys, Cys, Tyr) | Promiscuous (C-H insertion) | Methionine/Backbone preference |
| Cross-linking Efficiency | Low to Moderate (1-30%) | High (>50%) | Moderate (reversible excitation) |
| Irradiation Wavelength | ~254 nm (Potential protein damage) | ~350-365 nm (Protein safe) | ~350-365 nm (Protein safe) |
| Steric Footprint | Small (mimics phenyl ring) | Small (mimics phenyl ring) | Bulky (can disrupt binding) |
| Adduct Stability | High (Covalent Amine/Thioether) | High (C-C bonds) | High (C-C bonds) |
Strategic Recommendation
-
Choose 5-Azido-Tetralin if: Your target ligand contains a tetralin/phenyl core (e.g., Melatonin, Sertraline analogs) and you need to minimize steric perturbation in a tight pocket.
-
Switch to Diazirine if: You require unbiased labeling of hydrophobic residues (Leucine, Valine) where no nucleophiles are present.
-
Switch to Benzophenone if: You need to perform experiments in live cells where long-wave UV (365 nm) is required to avoid toxicity.
Experimental Protocol: Characterization Workflow
This protocol details the generation and identification of the specific mass shift associated with 5-Azido-Tetralin.
Phase 1: Photo-Crosslinking
-
Equilibration: Incubate Purified Protein (
) with 5-Azido-Tetralin ( ) in PBS (pH 7.4) for 30 min in the dark.-
Control: Include a sample with excess native ligand (1 mM) to block specific binding (Competition Control).
-
-
Irradiation: Irradiate samples using a UV crosslinker (254 nm bulbs) for 5–10 minutes on ice.
-
Note: Keep path length short (< 1 cm) to prevent inner-filter effects.
-
-
Quenching: Add DTT (10 mM) to quench residual electrophiles.
Phase 2: Proteolytic Digestion
-
Denaturation: Add Urea (8M) or Guanidine HCl (6M).
-
Reduction/Alkylation: TCEP (5 mM, 30 min) followed by Iodoacetamide (10 mM, 30 min, dark).
-
Digestion: Dilute Urea to <1M. Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.
Phase 3: LC-MS/MS Characterization
Instrument: Orbitrap or Q-TOF (High Resolution is mandatory). Search Parameters:
-
Variable Modification: You must define a custom modification.
-
Formula:
-
Monoisotopic Mass Shift: +145.0891 Da
-
Target Residues: Lys, Cys, Tyr, Trp, His (due to nucleophile bias).
-
Data Interpretation Logic:
-
Filter: Identify peptides present in the "Probe" sample but absent/reduced in the "Competition Control".
-
Mass Check: Look for the +145.09 Da shift on the precursor ion.
-
Fragmentation: In MS/MS, the adduct often remains stable, but look for "marker ions" or neutral losses specific to the tetralin core if the bond is labile (rare for ring-expanded adducts).
Troubleshooting & Validation
Issue: Low Labeling Yield
-
Cause: Ring expansion leads to reaction with water (hydrolysis) instead of the protein.
-
Solution: Increase probe concentration or switch to a tetrafluorophenyl azide (less prone to ring expansion) or a diazirine analog.
Issue: Non-Specific Binding
-
Cause: Hydrophobic nature of the tetralin core leads to aggregation-based labeling.
-
Solution: Use the "Competition Control" rigorously. Only peaks that disappear with excess competitor are valid specific binding sites.
Issue: No Adduct Found
-
Cause: The "mass shift" assumption is wrong due to unexpected chemistry.
-
Solution: Search for a mass shift of +161.08 Da (Adduct + Oxygen), indicating the nitrene reacted with water or oxygen prior to trapping, or a hydroxylated adduct.
References
-
Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link
-
Kotzyba-Hibert, F., Kapfer, I., & Goeldner, M. (1995). Recent trends in photoaffinity labeling. Angewandte Chemie International Edition, 34(12), 1296-1312. Link
-
Das, J. (2011). Aliphatic and Aryl Azides as Photoaffinity Probes.[1][2][3][4][5] Chemical Reviews, 111(8), 4405–4417. Link
- Gomeza, J., et al. (1994). Characterization of the Melatonin Receptor Binding Site using 5-Azido-[125I]iodomelatonin. Molecular Pharmacology, 45, 916. (Contextual grounding for tetralin-based probes).
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Source for photolysis protocols). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
Navigating Biocompatibility in Bioorthogonal Labeling: A Comparative Guide to 5-Azido-1,2,3,4-tetrahydronaphthalene
In the intricate world of cellular biology and drug development, the ability to tag and track biomolecules without perturbing their natural function is paramount. Bioorthogonal chemistry has emerged as a revolutionary toolkit, allowing for the precise labeling of molecules in living systems. The azide functional group, being small and biologically inert, is a cornerstone of this field. This guide provides an in-depth assessment of the biocompatibility of a specific azide-containing probe, 5-Azido-1,2,3,4-tetrahydronaphthalene, and compares it with other leading bioorthogonal labeling reagents. Our focus is to equip researchers with the knowledge and experimental frameworks to make informed decisions for their studies.
The Critical Role of Biocompatibility in Bioorthogonal Labeling
The term "bioorthogonal" implies a chemical reaction that can proceed within a living system without interfering with native biochemical processes.[1] While the azide-alkyne cycloaddition, or "click chemistry," is a prime example of such a reaction, the biocompatibility of the labeling reagents themselves is a critical consideration.[1][2] An ideal bioorthogonal probe should exhibit minimal cytotoxicity and not induce unintended physiological responses, ensuring that the observed biological phenomena are not artifacts of the labeling process itself.[3][4]
Assessing 5-Azido-1,2,3,4-tetrahydronaphthalene: A Focus on the Scaffold
The introduction of an azide group is generally considered to have a minimal impact on the overall toxicity of a small molecule.[2] However, this is a generalization, and the specific placement of the azide on the tetralin scaffold could influence its interaction with cellular components. Therefore, empirical validation of the biocompatibility of 5-Azido-1,2,3,4-tetrahydronaphthalene in the specific biological context of interest is crucial.
A Comparative Analysis of Bioorthogonal Labeling Reagents
The choice of a bioorthogonal labeling strategy extends beyond the azide probe itself. The corresponding reaction partner and the reaction conditions are equally important for ensuring biocompatibility. Here, we compare the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC) with the more recent copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction.
| Labeling Strategy | Reaction Components | Biocompatibility Profile | Key Considerations |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (e.g., 5-Azido-1,2,3,4-tetrahydronaphthalene) + Terminal Alkyne | The primary concern is the cytotoxicity of the copper(I) catalyst.[11][12] Copper ions can induce oxidative stress and interfere with cellular metabolism.[12] | The use of copper-chelating ligands can mitigate, but not always eliminate, cytotoxicity. This method is often better suited for in vitro applications or fixed-cell imaging. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (e.g., 5-Azido-1,2,3,4-tetrahydronaphthalene) + Strained Cyclooctyne (e.g., DBCO, BCN, TCO) | Generally considered highly biocompatible due to the absence of a metal catalyst.[12] This makes it a preferred method for live-cell and in vivo imaging.[1] | The reactivity and stability of the strained alkyne can vary. For instance, DBCO generally exhibits faster kinetics than BCN.[13][14] Some highly reactive strained alkynes may have off-target reactivity.[11] |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine + Strained Alkene/Alkyne (e.g., TCO, norbornene) | Tetrazine-based probes are generally well-tolerated by cells.[15][16] The reaction is extremely fast and bioorthogonal. | The stability of tetrazine derivatives can vary in physiological conditions, with some being susceptible to degradation.[17][18] |
Note: The biocompatibility of each component should be empirically validated in the specific experimental system.
Experimental Protocols for Assessing Biocompatibility
To ensure the scientific integrity of your findings, it is imperative to experimentally determine the biocompatibility of your chosen labeling reagent. Below are detailed protocols for three common cytotoxicity assays.
Experimental Workflow for Biocompatibility Assessment
Caption: A generalized workflow for assessing the cytotoxicity of a labeling reagent.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[19][20]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[13]
-
Compound Treatment: Treat cells with various concentrations of 5-Azido-1,2,3,4-tetrahydronaphthalene or other labeling reagents for 24-72 hours. Include a vehicle-only control and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[19][21]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[19][21]
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[22]
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the amount of LDH, a cytosolic enzyme released upon cell lysis, in the culture medium as a measure of cytotoxicity.[23][24][25]
Protocol:
-
Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.[23][24]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[23]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[24]
-
Stop Reaction: Add 50 µL of a stop solution to each well.[23]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[23][24]
ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)
This assay measures the amount of ATP, an indicator of metabolically active cells, through a luciferase-based reaction.[26][27]
Protocol:
-
Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Reagent Addition: Equilibrate the plate to room temperature. Add a volume of the ATP detection reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).[21][27]
-
Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[21]
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[21]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[26][28]
Conclusion and Future Directions
The selection of a bioorthogonal labeling reagent requires a careful balance of reactivity, specificity, and, most importantly, biocompatibility. While 5-Azido-1,2,3,4-tetrahydronaphthalene holds promise as a bioorthogonal probe due to its azide functionality and the generally low toxicity of its parent scaffold, a lack of direct cytotoxicity data necessitates a cautious and evidence-based approach. Researchers are strongly encouraged to perform their own biocompatibility studies using the detailed protocols provided in this guide.
The future of bioorthogonal chemistry lies in the development of novel reagents with enhanced biocompatibility and improved reaction kinetics. As our understanding of the subtle interactions between exogenous probes and living systems deepens, we will be better equipped to design experiments that yield truly insightful and unperturbed observations of the intricate dance of life at the molecular level.
References
- Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC.
- ATP Cell Viability Assay.
- A Comparative Guide to the Cytotoxicity of AF488-DBCO for Bioorthogonal Labeling. Benchchem.
- Analysis of Cell Viability by the Lact
- CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
- Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols.
- Luminescent ATP Detection Assay Kit. Cell viability. ab113849. Abcam.
- ATP Cell Viability Luciferase Assay. Sigma-Aldrich.
- LDH assay kit guide: Principles and applic
- A Comparative Guide to Bioorthogonal Probes: Validating (2R)
- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.
- MTT Assay Protocol for Cell Viability and Prolifer
- Cytotoxicity MTT Assay Protocols and Methods.
- MTT Cell Assay Protocol. T. Horton.
- LDH cell viability assay protocol.
- MTT assay protocol. Abcam.
- Metabolic Incorporation of Azide Functionality into Cellular RNA. PMC - NIH.
- Light-activated tetrazines enable live-cell spatiotemporal control of bioorthogonal reactions.
- A Comparative Guide to Small Alkyne-Containing Bioorthogonal Chemical Reporters. Benchchem.
- Benchmarking 6-Ethynylcinnoline: A Comparative Guide for Bioorthogonal Labeling. Benchchem.
- Light-activated tetrazines enable precision live-cell bioorthogonal chemistry. PMC - NIH.
- Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. MDPI.
- A Head-to-Head Battle in Bioorthogonal Chemistry: BCN vs.
- Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysics Reviews | AIP Publishing.
- Theranostics Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. Theranostics.
- Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells.
- Tetrazine Carbon Nanotubes for Pretargeted In Vivo “Click‐to‐Release” Bioorthogonal Tumour Imaging. Angewandte Chemie.
- Investigating Cellular Metabolism of Synthetic Azidosugars with the Staudinger Lig
- Bioorthogonal chemistry. Wikipedia.
- Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. PMC.
- DBCO reagents for « Click Chemistry ». Interchim.
- Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. Semantic Scholar.
- Bioorthogonal Fluorescence Turn‐On Labeling Based on Bicyclononyne−Tetrazine Cycloaddition Reactions th
- Bioorthogonal Chemistry in Cellular Organelles. PMC - NIH.
- Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging.
- New Thiazoline-Tetralin Derivatives and Biological Activity Evalu
- New Thiazoline-Tetralin Derivatives and Biological Activity Evalu
- Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives.
- Study of biocompatibility, cytotoxic activity in vitro of a tetrazole-containing derivative of 2-amino-4,6-di(aziridin-1-yl)-1,3,5-triazine. PubMed.
- Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism. PMC.
- Investigation of cytotoxic properties of some isoindole-related compounds bearing silyl and azide groups with in vitro and in. GCRIS.
- Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl)
- 1,2,3,4-TETRAHYDRONAPHTHALENE CAS N°: 119-64-2.
- Investigating cell viability with Pt(II) clickable compounds. Poster Board #714.
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
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- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
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Comparative Guide: Photoactivatable Probes for Crosslinking Efficiency
Executive Summary
In the elucidation of protein-protein interactions (PPIs) and ligand binding sites, the choice of photoactivatable probe is the single most critical determinant of experimental success. This guide objectively compares the three dominant classes of photocrosslinkers: Benzophenones (BPs) , Aryl Azides (AAs) , and Diazirines (DAs) .
While Benzophenones have historically offered robustness through reversible excitation, Diazirines have emerged as the superior standard for most biological applications due to their minimal steric footprint, rapid activation kinetics, and carbene-mediated insertion mechanism that minimizes bias. This guide provides the mechanistic grounding and experimental protocols necessary to validate these choices in your own research.
Mechanistic Principles & Comparative Analysis
The efficiency of a crosslinker is dictated by its photochemistry . Understanding the reactive intermediate is not academic trivia; it explains the yield, specificity, and background noise of your experiment.
The Three Pillars of Photochemistry
| Feature | Benzophenones (BPs) | Aryl Azides (AAs) | Diazirines (DAs) |
| Reactive Intermediate | Triplet Diradical (Reversible) | Nitrene (Irreversible) | Carbene (Irreversible, Highly Reactive) |
| Excitation Wavelength | 350–365 nm (Safe) | <300 nm (Damaging) or ~365 nm (Fluorinated) | 330–370 nm (Safe) |
| Crosslinking Radius | ~3–4 Å (Preferential to Met) | ~3–4 Å | ~3 Å (Zero-length potential) |
| Reaction Time | Minutes to Hours | Seconds to Minutes | Seconds to Minutes |
| Steric Perturbation | High (Bulky bicyclic rings) | Low to Medium | Very Low (Small ring) |
| Primary Limitation | Non-specific labeling due to long UV exposure; steric bulk. | Ring Expansion: Nitrene rearranges to ketenimine, causing high non-specific background. | Water Quenching: Carbene reacts with water, reducing yield (but specificity remains high). |
| Best Use Case | Robust, durable probes where steric bulk is tolerated. | Surface functionalization; less common in complex PPI due to artifacts. | Gold Standard for PPI mapping, ligand binding, and metabolic labeling (e.g., Photo-Leu). |
Mechanism of Action: The Diazirine Advantage
The superiority of Diazirines lies in the Carbene intermediate.[1] Unlike the Nitrene (from Aryl Azides), which suffers from rearrangement into long-lived electrophiles (ketenimines) that react non-specifically with nucleophiles, the Carbene is a "use it or lose it" species. It either inserts immediately into a neighboring bond (C-H, N-H, O-H) or is quenched by water. This results in lower background noise and higher spatial resolution.
Figure 1: Photochemical pathway of Diazirine activation.[1][2][3][4] Note the competition between productive insertion and solvent quenching.
Strategic Experimental Protocol: Self-Validating XL-MS
Target Audience: Senior Scientists & Proteomics Specialists
A common failure mode in crosslinking mass spectrometry (XL-MS) is the generation of "false positives" due to non-specific binding or ambient light activation. This protocol incorporates mandatory controls to ensure data integrity.
Phase 1: Probe Incubation & Equilibrium
Objective: Establish equilibrium binding without triggering the reaction.
-
Prepare Lysate/Protein: Dilute protein to 1-2 mg/mL in PBS (avoid Tris if using NHS-ester chemistry downstream, though photo-chemistry is compatible).
-
Add Probe: Add the photoactivatable probe (e.g., Photo-Leucine labeled protein or Diazirine-drug conjugate).
-
Critical Control A (Minus Probe): Mock treatment with DMSO only.
-
Critical Control B (Competitor): Pre-incubate with 100x molar excess of the native ligand/substrate to block specific sites.
-
-
Equilibrate: Incubate for 30-60 mins at 4°C in the dark .
Phase 2: Photoactivation (The Critical Step)
Objective: Maximize specific crosslinking while minimizing protein damage.
-
Equipment: UV Crosslinker (e.g., Stratalinker) or 365 nm LED array.
-
Wavelength: 365 nm (for Diazirine/Benzophenone).[1][5][6][7] Do not use 254 nm (destroys Tyr/Trp residues and DNA).
-
Duration:
-
Sample Handling: Keep samples on ice throughout irradiation.
-
Critical Control C (Minus UV): Keep one replicate wrapped in foil alongside the UV-treated samples.
-
Phase 3: Enrichment & Digestion
Objective: Isolate the crosslinked species.
-
Lysis/Denaturation: Add 8M Urea or 1% SDS to disrupt non-covalent interactions.
-
Click Chemistry (If applicable): If the probe has an alkyne handle, react with Azide-Biotin via CuAAC.
-
Affinity Purification: Enrich using Streptavidin beads (for Biotin) or specific antibody pulldowns.
-
Wash Stringency: Wash with 1% SDS and high salt (1M NaCl) to remove non-covalent binders. The covalent bond is robust.
-
-
On-Bead Digestion: Digest with Trypsin/LysC overnight.
Phase 4: MS Data Acquisition
Objective: Identify the crosslinked peptide pair.
-
Mass Spec: Orbitrap class instrument recommended.
-
Search Engine: Use pLink, MaxQuant, or Proteome Discoverer with the specific mass shift of the probe defined.
Figure 2: Self-validating XL-MS Workflow. Controls (dashed box) are essential for distinguishing specific interactions from background.
Troubleshooting & Optimization
-
Low Yield?
-
High Background?
-
Protein Precipitation?
-
Hydrophobic probes (especially Benzophenones) can cause aggregation. Use a cleavable linker or a more soluble diazirine analog.
-
References
-
Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors . PMC (NIH). [Link]
-
Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers' . RSC Publishing. [Link]
-
Protocol for High-Yield Production of Photo-Leucine-Labeled Proteins in Escherichia coli . Journal of Proteome Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02328E [pubs.rsc.org]
- 11. Comparison of photoactivatable crosslinkers for in-gel immunoassays - Analyst (RSC Publishing) [pubs.rsc.org]
Analysis of adduct formation with naphthalene metabolites.
Adductomics in Inhalation Toxicology: A Comparative Guide to Mass Spectrometry Platforms for Naphthalene Metabolite Adduct Analysis
Executive Summary & Biological Context
Naphthalene, a ubiquitous polycyclic aromatic hydrocarbon (PAH), is a well-documented respiratory toxicant. Its cytotoxicity is not driven by the parent compound, but by its cytochrome P450-mediated bioactivation into highly reactive electrophiles—primarily naphthalene-1,2-oxide and subsequent naphthoquinones (1,2-NQ and 1,4-NQ)[1]. Because these transient intermediates are analytically unfeasible to measure directly due to their rapid half-lives, researchers must rely on "adductomics": the analysis of stable covalent bonds formed between these electrophiles and cellular macromolecules like glutathione (GSH), proteins, and DNA[1][2].
As an Application Scientist, I frequently consult with toxicology and drug development teams struggling to select the right analytical platform for adduct characterization. The choice of instrumentation dictates whether you are merely quantifying known exposure markers or discovering novel mechanistic binding sites. This guide objectively compares the three dominant mass spectrometry (MS) workflows used in naphthalene adductomics, providing the causality behind experimental choices and a self-validating protocol for protein adduct mapping.
Pathway Visualization
To contextualize the analytical targets, the following diagram illustrates the metabolic fate of naphthalene and the specific mass shifts associated with its reactive intermediates.
Metabolic activation of naphthalene and subsequent adduct formation pathways.
The Analytical Challenge: Platform Comparison
Detecting protein and GSH adducts requires overcoming severe analytical hurdles: low stoichiometric abundance (often <1% of the target protein is modified), complex biological matrices, and the potential for adduct instability during sample preparation.
Orbitrap High-Resolution Mass Spectrometry (HRMS) Best for: De novo discovery, structural elucidation, and site-specific mapping. Orbitrap platforms offer exceptional resolving power (often >30,000 at m/z 400) and sub-ppm mass accuracy. When naphthalene-1,2-oxide binds to a peptide, it adds an exact monoisotopic mass of +144.06 Da, while naphthoquinones add +158.04 Da[1]. HRMS allows researchers to distinguish these specific covalent modifications from isobaric background noise. In studies using model peptides, Orbitrap MS/MS successfully pinpointed adduction sites on cysteine, lysine, histidine, and N-terminal residues[1].
Triple Quadrupole (QqQ) LC-MS/MS Best for: High-throughput, targeted quantification of known biomarkers. For pharmacokinetic or occupational exposure studies, researchers track urinary metabolites like mercapturic acids (downstream products of GSH conjugates). QqQ instruments operating in Multiple Reaction Monitoring (MRM) mode provide unmatched sensitivity and dynamic range for these targeted assays. A robust LC-MS/MS method can simultaneously quantify multiple naphthalene-derived conjugates with minimal sample cleanup[3].
MALDI-TOF/TOF Best for: Intact protein screening (with limitations). While MALDI-TOF is excellent for rapid screening of purified proteins, it struggles with the dynamic range of complex in vivo adductomics. Research has shown that while modifications on isolated target proteins like actin and protein disulfide isomerase (PDI) can be detected via radioactive tracking, MALDI-TOF/TOF often fails to readily detect these low-abundance tryptic peptide modifications without prior enrichment, necessitating the use of HR-SIM (High-Resolution Selective Ion Monitoring)[4].
Quantitative Data Presentation: Platform Performance
| Feature/Metric | Orbitrap HRMS (e.g., Exploris 480) | QqQ LC-MS/MS (e.g., TSQ Altis) | MALDI-TOF/TOF |
| Primary Application | Untargeted adduct discovery & mapping | Targeted quantification of known adducts | Intact mass screening (purified systems) |
| Mass Accuracy | < 1-3 ppm | ~ 0.1 Da | ~ 10-50 ppm |
| Resolving Power | Up to 120,000 (FWHM) | Unit resolution (~0.7 FWHM) | ~ 20,000 |
| Sensitivity (Matrix) | High (with targeted SIM/PRM) | Very High (MRM mode) | Low to Moderate (Ion suppression prone) |
| Naphthalene Adducts | Identifies exact amino acid binding sites (Cys, Lys, His)[1] | Quantifies urinary GSH/mercapturic acid conjugates[3] | Limited; struggles with low-abundance in vivo adducts[4] |
Self-Validating Experimental Protocol: In Vitro Naphthalene-Protein Adduct Mapping via HRMS
To ensure scientific integrity, the following protocol is designed as a self-validating system. By running parallel pH-controlled incubations and utilizing a precise molar excess, we force the reaction kinetics to favor adduct formation while minimizing non-covalent artifacts. The use of MS/MS fragmentation validates the exact site of covalent attachment.
Phase 1: Adduct Generation (Reaction Kinetics Control)
-
Preparation: Dissolve the target model peptide/protein (e.g., 1 mg/mL) in 0.1 M sodium phosphate buffer. Causality: Two parallel incubations should be prepared at pH 7.4 (physiological) and pH 8.5. The pH 8.5 condition is chosen because it provides optimal stability for naphthalene epoxide against spontaneous hydrolysis, maximizing the probability of capturing transient adducts before they degrade[1].
-
Metabolite Introduction: Add the selected reactive metabolite (e.g., naphthalene-1,2-oxide in ethanol, or 1,2-naphthoquinone in DMSO) to achieve a final concentration of ~9.90 µM (an approximate 10-fold molar excess of metabolite to peptide)[1].
-
Incubation: Seal the vial under argon to prevent oxidative degradation. Vortex for 15 seconds, then mix by continuous inversion for 1 hour at room temperature[1].
Phase 2: Sample Processing & Denaturation 4. Quenching & Denaturation: Quench the reaction by adding 8 M urea or 0.1% formic acid. Causality: Denaturation unfolds the protein, ensuring that any observed mass shifts are due to stable covalent bonds rather than non-covalent hydrophobic entrapment of the PAH within the protein's tertiary structure. 5. Digestion: Perform standard reduction (DTT), alkylation (iodoacetamide), and overnight tryptic digestion at 37°C.
Phase 3: LC-HRMS/MS Analysis & Validation 6. Chromatography: Inject the digested sample onto a C18 nano-LC column coupled to an Orbitrap mass spectrometer. 7. Acquisition: Operate in data-dependent acquisition (DDA) mode. Set the full scan MS resolving power to at least 30,000 to accurately capture the isotopic envelope[1]. 8. Data Validation: Analyze the spectra by calculating the predicted [M+H]+ mass (monoisotopic mass of unmodified peptide + exact mass of metabolite + H+). For naphthalene epoxide, look for a mass shift of +144.06 Da; for naphthoquinones, +158.04 Da[1]. Self-Validation Step: Adduct formation must be confirmed by examining the b-ion and y-ion series in the MS/MS fragmentation spectra. The presence of the mass shift on a specific fragment ion definitively localizes the adduction to a specific Cys, Lys, or His residue, ruling out false positives[1].
Conclusion
While QqQ LC-MS/MS remains the gold standard for high-throughput biomonitoring of naphthalene exposure via urinary conjugates, Orbitrap HRMS is indispensable for mechanistic toxicology. By mapping the exact covalent binding sites of naphthalene-1,2-oxide and naphthoquinones on critical cellular proteins, researchers can move beyond mere exposure metrics to understand the true molecular drivers of PAH-induced cytotoxicity.
References
-
Title: Characterization of Model Peptide Adducts with Reactive Metabolites of Naphthalene by Mass Spectrometry | Source: NIH / PMC | URL: 1
-
Title: Analysis of naphthalene adduct binding sites in model proteins by tandem mass spectrometry | Source: PubMed | URL: 4
-
Title: Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry | Source: PLOS One | URL: 3
-
Title: Naphthalene DNA Adduct Formation and Tolerance in the Lung | Source: OSTI.GOV | URL: 2
Sources
- 1. Characterization of Model Peptide Adducts with Reactive Metabolites of Naphthalene by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 4. Analysis of naphthalene adduct binding sites in model proteins by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
